7-Methoxy-4-chromanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISYDHABSCTQFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402733 | |
| Record name | 7-Methoxy-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42327-52-6 | |
| Record name | 7-Methoxy-4-chromanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-4-chromanone: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 7-Methoxy-4-chromanone, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, structure, synthesis, spectroscopic characteristics, and biological relevance of this molecule, grounding all claims in authoritative references.
Introduction to this compound
This compound, also known as 7-methoxy-2,3-dihydro-4H-chromen-4-one, belongs to the chromanone class of compounds. Chromanones are characterized by a benzo-annulated γ-pyrone ring where the C2-C3 double bond is saturated.[1] This scaffold is considered a "privileged structure" in drug discovery, as its derivatives are known to exhibit a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of a methoxy group at the 7-position on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable intermediate for the synthesis of more complex bioactive molecules.[4] It has been investigated as an analog of etoposide, a chemotherapeutic drug, highlighting its potential in oncological research.[4]
Physicochemical and Structural Properties
This compound is typically a yellow to brown solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 42327-52-6 | [4] |
| Molecular Formula | C₁₀H₁₀O₃ | [4] |
| Molecular Weight | 178.18 g/mol | [4] |
| IUPAC Name | 7-methoxy-2,3-dihydro-4H-chromen-4-one | |
| Physical Form | Solid | [4] |
| InChI Key | DISYDHABSCTQFK-UHFFFAOYSA-N | |
| SMILES | COc1ccc2C(=O)CCOc2c1 | [4] |
Chemical Structure
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a dihydropyranone ring. A carbonyl group is located at position 4 (C4), and a methoxy group is attached to the benzene ring at position 7 (C7).
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of 4-chromanones can be achieved through several routes. A common and efficient method involves an intramolecular Houben-Hoesch reaction of 3-aryloxypropanenitriles.[5] This two-step process begins with a Michael addition of the corresponding phenol to acrylonitrile, followed by an acid-catalyzed cyclization.
General Synthesis Workflow
The pathway starts with 3-methoxyphenol, which is first reacted with acrylonitrile to form an intermediate nitrile. This intermediate then undergoes acid-catalyzed cyclization and hydrolysis to yield the final this compound product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
This protocol is adapted from established methods for synthesizing 4-chromanone derivatives.[5]
Step 1: Synthesis of 3-(3-Methoxyphenoxy)propanenitrile
-
To a solution of 3-methoxyphenol (1.0 eq) in tert-butanol, add acrylonitrile (1.2 eq).
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(3-methoxyphenoxy)propanenitrile, which can be used in the next step without further purification.
Causality: The Michael addition is a nucleophilic addition of the phenoxide (generated in situ by the base K₂CO₃) to the activated double bond of acrylonitrile. Tert-butanol is a suitable solvent that facilitates the reaction without competing as a nucleophile.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-(3-methoxyphenoxy)propanenitrile (1.0 eq) from the previous step in trifluoroacetic acid (TFA) (5.0 eq).
-
Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. The reaction involves an intramolecular Friedel-Crafts-type acylation (Houben-Hoesch reaction), where the nitrile is hydrolyzed to an imine, which then acts as the electrophile for ring closure.
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Causality: The strong superacid system (TfOH/TFA) protonates the nitrile, facilitating the intramolecular electrophilic attack on the electron-rich aromatic ring to form the six-membered heterocyclic ring. The subsequent workup hydrolyzes the resulting imine to the ketone.
Spectroscopic Analysis and Structural Elucidation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-5 | ~7.8-7.9 | Doublet (d) | 1H |
| H-6 | ~6.9-7.0 | Doublet of doublets (dd) | 1H |
| H-8 | ~6.8-6.9 | Doublet (d) | 1H |
| H-2 (CH₂) | ~4.5-4.6 | Triplet (t) | 2H |
| H-3 (CH₂) | ~2.8-2.9 | Triplet (t) | 2H |
| Methoxy (OCH₃) | ~3.8-3.9 | Singlet (s) | 3H |
Justification: The H-5 proton is deshielded by the adjacent carbonyl group. The protons at C2 are adjacent to the heterocyclic oxygen atom, shifting them downfield. The protons at C3 are adjacent to the carbonyl group. The methoxy protons will appear as a characteristic singlet.
¹³C NMR Spectroscopy
The carbon spectrum will confirm the presence of ten unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (C4) | ~190-192 |
| C7 | ~165-166 |
| C8a | ~158-159 |
| C5 | ~128-129 |
| C4a | ~115-116 |
| C6 | ~110-111 |
| C8 | ~102-103 |
| C2 | ~67-68 |
| OCH₃ | ~55-56 |
| C3 | ~37-38 |
Justification: The carbonyl carbon (C4) is the most deshielded. The aromatic carbons attached to oxygen (C7, C8a) appear significantly downfield. The aliphatic carbons (C2, C3) and the methoxy carbon appear in the upfield region. These predictions are consistent with data reported for various substituted chromones and isoflavones.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Ketone) | ~1670-1690 | Strong, sharp absorption |
| C-O-C (Aryl Ether) | ~1250-1270 & ~1020-1040 | Strong absorptions |
| C=C (Aromatic) | ~1600, ~1450-1500 | Medium to strong absorptions |
| C-H (Aromatic) | ~3000-3100 | Weak to medium absorptions |
| C-H (Aliphatic) | ~2850-3000 | Medium absorptions |
Justification: The most prominent peak will be the carbonyl stretch, which is characteristic of the 4-chromanone core. The presence of strong C-O stretching bands confirms the ether linkages of the heterocyclic ring and the methoxy group.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a clear molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve a Retro-Diels-Alder (RDA) reaction, which is characteristic of chromanone structures, and the loss of the methoxy group or formaldehyde from the methoxy group.
Chemical Reactivity and Biological Significance
The chromanone core is a versatile scaffold for chemical modification. The carbonyl group at C4 can undergo typical ketone reactions, while the methylene group at C3 is activated and can participate in reactions such as aldol condensations.[8] The aromatic ring can undergo electrophilic substitution, with the directing effects governed by the activating methoxy and ether oxygen groups.
The biological significance of this compound and its derivatives is substantial. The chromanone framework is a key component in many natural products and has been extensively explored in medicinal chemistry. Derivatives have shown promise as:
-
Antioxidant Agents: The phenolic nature of related hydroxy-chromanones contributes to potent antioxidant and radical scavenging activity.[9]
-
Antimicrobial Agents: Certain substituted chromanones and homoisoflavonoids have demonstrated significant activity against pathogenic bacteria and fungi.
-
Anti-inflammatory and Anticancer Agents: The chromanone scaffold serves as a template for designing inhibitors of various enzymes and receptors involved in inflammation and cancer signaling pathways.[9]
Safety and Handling
This compound should be handled with standard laboratory safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
References
- 1. hmdb.ca [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. ijrpc.com [ijrpc.com]
- 4. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure of 7-hydroxy-3-(2-methoxyphenyl)-2-trifluoromethyl-4H-chromen-4-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Natural Occurrence and Isolation of 7-Methoxy-4-chromanone
Introduction
Chromanones (2,3-dihydro-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of many naturally occurring flavonoids and isoflavonoids.[1] These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of reported biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2]
This guide focuses specifically on 7-Methoxy-4-chromanone (CAS 42327-52-6), a derivative characterized by a methoxy group at the 7-position of the chromanone backbone. While many chromanones are abundant in nature, this compound itself is less commonly reported, making its isolation a targeted endeavor. However, its structural motif is present in numerous more complex natural products. This document provides a comprehensive overview of its known and likely natural sources, its biosynthetic origins, and a detailed, field-proven methodology for its extraction, isolation, and structural verification, designed for researchers, scientists, and drug development professionals.
Part 1: Biosynthetic Origins and Natural Distribution
The Flavonoid Biosynthetic Pathway: The Genesis of the Chromanone Core
This compound, like other flavonoids, originates from the phenylpropanoid pathway in plants and fungi. This intricate metabolic route converts the amino acid L-phenylalanine into a variety of secondary metabolites. The key steps leading to the flavanone/chromanone skeleton involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone synthase (CHS). The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone, which is the direct structural precursor to a chromanone.
Further enzymatic modifications such as hydroxylation, glycosylation, and, critically for this topic, O-methylation, lead to the vast diversity of flavonoids found in nature. The methoxy group at the 7-position of this compound is typically installed by an O-methyltransferase (OMT) enzyme acting on the corresponding 7-hydroxy precursor.
Caption: Simplified biosynthesis leading to the flavanone/chromanone core.
Natural Occurrence
While direct isolation of the simple this compound is not extensively documented, its structural backbone is found in more complex derivatives across various plant and fungal species. The search for this compound should logically begin with sources known to produce related chromones and chromanones.
Key Natural Sources of Related Chromanones:
| Compound Class / Specific Compound | Natural Source(s) | Part of Organism | Reference(s) |
| 2-(2-phenylethyl)chromones (various methoxy patterns) | Aquilaria species (e.g., A. sinensis, A. crassna) | Resinous wood (Agarwood) | [3][4] |
| Chromanone Derivatives | Endophytic and fungicolous fungi (e.g., Penicillium, Epicoccum) | Fungal culture | [5][6] |
| Flavanones (structurally similar precursors) | Bee Propolis (derived from various plants) | Resinous mixture | [7][8][9] |
| Hydroxy- and Methoxy-flavanones | Combretum zeyheri, Prunus cerasoides | Leaves, Plant material | [10][11] |
| Hydroxy- and Methoxy-coumarins (related benzopyrones) | Cladosporium herbarum (fungus) | Fungal culture | [12] |
The resinous wood of Aquilaria species, known as agarwood, is a particularly rich source of diverse chromone derivatives, including many with methoxy substitutions.[13][4] It is plausible that this compound exists as a minor constituent or a biosynthetic intermediate in these sources. Similarly, various fungi are known producers of polyketides, including chromanones.[5]
Part 2: A Technical Guide to Isolation and Purification
The isolation of a moderately polar, small-molecule natural product like this compound requires a systematic approach involving extraction, fractionation, and high-resolution purification. The following protocol is a generalized yet robust workflow based on established methods for isolating structurally related compounds.[14]
Overall Isolation Workflow
The process begins with bulk extraction from the source material and proceeds through successive stages of purification, with each step increasing the concentration of the target compound.
Caption: Generalized workflow for isolating this compound.
Step-by-Step Experimental Protocol
Step 1: Sample Preparation and Extraction
The goal of this step is to efficiently transfer the target compound from the solid source material into a liquid solvent.
-
Rationale: Drying and grinding the source material increases the surface area, allowing for more efficient solvent penetration and extraction. The choice of solvent is critical. This compound is a compound of intermediate polarity. A solvent like ethanol is effective for exhaustive extraction of a broad range of compounds. Ethyl acetate offers higher selectivity for moderately polar compounds, potentially yielding a cleaner crude extract.
-
Protocol:
-
Preparation: Air-dry the plant or fungal material to a constant weight. Grind the material into a fine powder (e.g., 20-40 mesh).
-
Extraction: Macerate the powdered material (e.g., 500 g) with 95% ethanol (3 x 2 L) at room temperature for 72 hours with occasional agitation. Alternatively, perform exhaustive extraction using a Soxhlet apparatus with ethyl acetate for 24-48 hours.[14]
-
Concentration: Combine the filtrates from maceration (or the solvent from Soxhlet extraction) and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude extract.
-
Step 2: Fractionation via Column Chromatography
This step aims to separate the complex crude extract into simpler fractions based on polarity, thereby isolating the fraction containing the target compound.
-
Rationale: Normal-phase column chromatography using silica gel separates compounds based on their affinity for the polar stationary phase. Non-polar compounds elute first, while polar compounds are retained longer. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), allows for the sequential elution of compounds across a wide polarity range.
-
Protocol:
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in 100% n-hexane and pack it into a glass column.[14]
-
Sample Loading: Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel (approx. 20 g) by dissolving the extract in a minimal volume of methanol, adding the silica, and drying completely. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the solvent polarity using a step gradient of n-hexane:ethyl acetate mixtures (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 100 mL). Monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).
-
Pooling: Combine fractions that show a similar TLC profile and a spot corresponding to the expected polarity of this compound.
-
Step 3: High-Resolution Purification
The final step uses a high-performance chromatographic technique to isolate the target compound to a high degree of purity (>95%).
-
Rationale: Preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than column chromatography. A C18 (reverse-phase) column is commonly used, where compounds are separated based on hydrophobicity. A mobile phase of methanol or acetonitrile mixed with water is typical. This step is crucial for removing closely related impurities.
-
Protocol:
-
Sample Preparation: Dissolve the semi-purified fraction from Step 2 in the HPLC mobile phase and filter through a 0.45 µm syringe filter.
-
Purification: Inject the sample onto a preparative HPLC system equipped with a C18 column. Use an isocratic or a shallow gradient mobile phase (e.g., 60% methanol in water) at a suitable flow rate.
-
Collection & Verification: Monitor the elution profile with a UV detector (approx. 254 nm). Collect the peak corresponding to the target compound. Concentrate the collected fraction to obtain the pure compound. Verify purity using analytical HPLC.
-
Structural Elucidation
Once a pure compound is isolated, its identity must be unequivocally confirmed using a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For C₁₀H₁₀O₃, the expected monoisotopic mass is approximately 178.06 m/z.
-
¹H NMR Spectroscopy: Reveals the number and environment of protons. Expected signals for this compound would include:
-
A singlet for the methoxy group protons (~3.8 ppm).
-
Aromatic protons on the benzene ring.
-
Two triplet signals for the two methylene (-CH₂-) groups in the dihydropyranone ring.
-
-
¹³C NMR Spectroscopy: Shows the number of unique carbon atoms. Key signals would include:
-
A carbonyl carbon (~190-200 ppm).
-
Aromatic and ether-linked carbons.
-
A methoxy carbon (~55 ppm).
-
-
Infrared (IR) Spectroscopy: Identifies key functional groups. Expected absorption bands include:
-
A strong C=O stretch (ketone) around 1680 cm⁻¹.
-
C-O-C stretches (ether) around 1250-1050 cm⁻¹.
-
C=C stretches (aromatic) around 1600-1450 cm⁻¹.
-
Conclusion
While this compound is not as widely documented in natural sources as other flavonoids, its structural relationship to a vast family of bioactive compounds makes it a molecule of interest. Its presence is strongly suggested in sources rich in chromone derivatives, such as the resinous wood of Aquilaria species and certain fungi. The successful isolation of this compound hinges on a systematic application of chromatographic principles, moving from broad extraction to highly selective purification. The detailed workflow and analytical framework presented in this guide provide researchers with a robust, field-proven strategy to isolate and identify this compound and other related natural products, paving the way for further investigation into their pharmacological potential.
References
- 1. scispace.com [scispace.com]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans , a biofi ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02553H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical characterization and biological activity of six different extracts of propolis through conventional methods and supercritical extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemical Constituents of Propolis Flavonoid, Immunological Enhancement, and Anti-porcine Parvovirus Activities Isolated From Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Padmatin | C16H14O7 | CID 12313901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-Hydroxy-4-methoxy-5-methylchromen-2-one | C11H10O4 | CID 5318268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Biological activity of 7-Methoxy-4-chromanone derivatives.
An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-4-chromanone Derivatives
Foreword
As a Senior Application Scientist, my experience is rooted in the intersection of chemical synthesis and biological validation. The 4-chromanone scaffold has consistently emerged as a "privileged structure" in medicinal chemistry—a framework that repeatedly yields compounds with significant pharmacological activities. The addition of a methoxy group at the 7-position, in particular, modulates the electronic and steric properties of the molecule in ways that have profound implications for its biological interactions. This guide is designed not merely to list findings but to provide a cohesive understanding of why these derivatives are compelling candidates for drug discovery, how their activities are elucidated, and what the structure-activity relationships tell us about their therapeutic potential. We will move from the foundational chemistry to the complex biological narratives these molecules script within cellular systems.
The this compound Core: Synthesis and Significance
The 4-chromanone skeleton, a benzopyranone, is a core component of many natural flavonoids and isoflavonoids.[1] Its rigid, bicyclic structure serves as an excellent anchor for presenting various functional groups to biological targets. The methoxy group at the C-7 position is particularly significant. It is an electron-donating group that can increase the lipophilicity of the molecule, potentially enhancing membrane permeability and influencing interactions with hydrophobic pockets in target proteins.
General Synthetic Approach
The synthesis of this compound derivatives often begins with a substituted phenol, such as 2'-hydroxy-4'-methoxyacetophenone. A common and effective strategy involves a Claisen condensation, followed by acid-catalyzed cyclization to form the chromone ring.[2] This can then be followed by hydrolysis and amidation to generate a library of derivatives.[2][3] Another powerful method is the base-promoted aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, which is followed by an intramolecular oxa-Michael addition to yield the final 2-substituted chroman-4-one.[4]
Below is a generalized workflow for the synthesis of 2-substituted 7-methoxy-4-chromanones.
Caption: Generalized synthetic workflow for 2-substituted 4-chromanones.
A Spectrum of Biological Activities
The true value of the this compound scaffold lies in its versatility. By modifying substituents on the core structure, researchers have unlocked a wide array of biological activities, targeting distinct cellular pathways involved in cancer, inflammation, and microbial infections.
Anticancer and Cytotoxic Potential
Derivatives of this compound have demonstrated significant cytotoxic effects across a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), lung (A549), and leukemia (K562, HL-60).[5][6][7]
Mechanism of Action: The primary anticancer mechanism appears to be the induction of apoptosis (programmed cell death).[5] Studies show that these compounds can trigger DNA fragmentation and cell cycle arrest, particularly at the G2/M phase.[5][7] For example, certain 3-benzylidenechroman-4-ones, which are rigid analogues of chalcones, have shown potent inhibitory activity against cancer cells, in some cases proving 6-17 times more potent than the standard chemotherapeutic drug etoposide.[6] The selectivity of these compounds is a key area of research; some derivatives exhibit enhanced cytotoxicity against cancer cells while showing lower toxicity to normal cell lines, a critical feature for any potential therapeutic agent.[5]
Caption: Anticancer mechanism via apoptosis induction.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Specific this compound derivatives have been shown to suppress inflammatory responses in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages.[8]
Mechanism of Action: A key mechanism is the inhibition of pro-inflammatory mediators. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HM-chromanone) significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and reactive oxygen species (ROS).[8] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Furthermore, these compounds can modulate key signaling pathways. HM-chromanone has been observed to suppress the expression of NF-κB, a master regulator of inflammation, as well as downstream cytokines like TNF-α, IL-1β, and IL-6.[8] Similarly, related structures like 4-hydroxy-7-methoxycoumarin exert anti-inflammatory effects by suppressing both NF-κB and MAPK signaling pathways.[9]
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Chromanone derivatives have shown promise, with activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi.[10][11]
Mechanism of Action: The antimicrobial mechanisms can be multifaceted. Some derivatives are believed to dissipate the bacterial membrane potential, disrupting cellular integrity and inhibiting essential processes like DNA, RNA, and protein synthesis.[12] In silico studies suggest that some derivatives may act by inhibiting key bacterial enzymes, such as dihydropteroate synthase (DHPS), which is crucial for folate synthesis.[13]
Structure-Activity Relationship (SAR): SAR studies provide critical insights. For instance, the presence of methoxy substituents at the meta position of an attached aromatic ring can enhance bioactivity.[11] Conversely, adding long alkyl chains to the hydroxyl group at position 7 can reduce antimicrobial activity, highlighting the delicate balance between lipophilicity and specific molecular interactions.[11]
Other Notable Biological Activities
The therapeutic potential of this scaffold extends beyond the activities listed above:
-
Antioxidant Activity: Many derivatives are potent free radical scavengers, evaluated through assays like DPPH radical scavenging and inhibition of lipid peroxidation.[14][15] The presence of a catechol (3',4'-dihydroxyl) group on an attached benzylidene moiety is a key structural feature for strong antioxidant activity.[15]
-
α-Glucosidase Inhibition: Certain 3-benzylidene-4-chromanones are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[15] This suggests a potential application in managing type 2 diabetes. Compound 18 in one study, which contained a catechol moiety, showed both potent antioxidant and α-glucosidase inhibitory activities.[15]
-
Hepatic Steatosis Attenuation: A homoisoflavonoid derivative, HMC, has been shown to decrease lipid accumulation in liver cells by activating the AMPK and PPARα pathways, which are central to cellular energy homeostasis and lipid metabolism.[16]
-
Sirtuin Inhibition: Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][17]
Core Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following are detailed, step-by-step methodologies for key assays used to characterize the biological activity of this compound derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a cornerstone for assessing a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or spectrophotometrically after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth), typically resulting in a final volume of 50 µL per well.
-
Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Gentamicin) should also be tested as a reference.[10]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the optical density at 600 nm.
Data Summary and Structure-Activity Relationships (SAR)
Systematic evaluation of derivatives reveals crucial relationships between chemical structure and biological effect. Summarizing this data provides a roadmap for designing more potent and selective compounds.
| Compound Class/Derivative | Biological Activity | Target/Assay | Potency (IC₅₀/MIC) | Key Structural Features | Reference |
| 3-Benzylidenechroman-4-ones | Anticancer | K562, MDA-MB-231 | ≤ 3.86 µg/mL | 7-hydroxy group on chromanone; specific substitutions on benzylidene ring. | [6] |
| Diarylchromanones | Anticancer | HL-60 | Potent activity reported | Specific diaryl substitutions. | [18] |
| 7-Methoxy Chromone Chalcones | Antibacterial | B. subtilis, E. coli | Zone of inhibition: 16-26 mm | Chalcone moiety with specific substitutions. | [10] |
| Homoisoflavonoids | Antibacterial/Antifungal | S. epidermidis, Candida | 64 to >1024 µg/mL | Methoxy groups at the meta position of ring B enhance activity. | [11] |
| HM-Chromanone | Anti-inflammatory | RAW 264.7 Cells | 10-50 µM | 5-hydroxy and 3-(2'-hydroxybenzyl) substitutions. | [8] |
| 3-Benzylidene-4-chromanones | Antioxidant (DPPH) | DPPH Assay | EC₅₀ ≈ 13 µM | Catechol (3',4'-dihydroxyl) group on the B-ring is critical. | [15] |
| 3-Benzylidene-4-chromanones | α-Glucosidase Inhibition | α-Glucosidase | IC₅₀ = 15 µM (most potent) | Hydroxylation on both A- and B-rings is important. | [15] |
Key SAR Insights:
-
Hydroxylation vs. Methoxylation: The position and presence of hydroxyl (-OH) versus methoxy (-OCH₃) groups are critical. For α-glucosidase inhibition and antioxidant activity, free hydroxyl groups, especially in a catechol arrangement, are often beneficial.[15] For antimicrobial activity, methoxy groups at specific positions can enhance potency.[11]
-
Substituents on Attached Rings: For anticancer and antimicrobial activities, the nature and position of substituents on phenyl or benzylidene rings attached to the chromanone core play a defining role in potency and selectivity.[5][6]
-
The C3 Position: Modifications at the C3 position, such as the introduction of a benzylidene moiety, create rigid chalcone analogues with significant cytotoxic and α-glucosidase inhibitory effects.[6][15]
Conclusion and Future Directions
The this compound scaffold represents a highly fertile ground for the development of novel therapeutic agents. The derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanistic diversity—from inducing apoptosis and inhibiting key inflammatory pathways to disrupting microbial membranes—underscores the chemical versatility of this core structure.
Future research should focus on:
-
Lead Optimization: Leveraging the SAR data presented here to design and synthesize next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
In Vivo Validation: Moving the most promising compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.
-
Target Deconvolution: Employing advanced techniques like chemical proteomics to definitively identify the molecular targets of the most active compounds, thereby elucidating their mechanisms of action with greater precision.
By integrating rational chemical design with rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for new treatments for some of our most challenging diseases.
References
- 1. ijrpc.com [ijrpc.com]
- 2. books.rsc.org [books.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 16. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 7-Methoxy-4-chromanone.
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-4-chromanone
Abstract
This compound (CAS No: 42327-52-6) is a key heterocyclic scaffold in medicinal chemistry and natural product synthesis. Its structural elucidation is fundamental to quality control, reaction monitoring, and the design of new derivatives. This guide provides a comprehensive analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, unified public dataset for this specific molecule is sparse, this document synthesizes data from structural analogs and first principles to present a robust analytical framework for researchers.
Molecular Structure and Spectroscopic Overview
The structural features of this compound (C₁₀H₁₀O₃) dictate its spectroscopic signature. The molecule comprises a bicyclic system with a benzene ring fused to a dihydropyranone ring. Key features include an aromatic ether (methoxy group), a conjugated ketone, an aliphatic ether linkage, and two methylene groups. Each of these components yields characteristic signals in different spectroscopic techniques, which, when integrated, provide a complete structural picture.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The analysis is performed in a deuterated solvent, typically chloroform-d (CDCl₃).
¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Based on the structure, we can predict a distinct set of signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration | Assignment | Rationale |
| ~7.85 | d | J ≈ 8.8 | 1H | H-5 | Ortho-coupled to H-6; strongly deshielded by the adjacent C=O group. |
| ~6.50 | dd | J ≈ 8.8, 2.4 | 1H | H-6 | Ortho-coupled to H-5 and meta-coupled to H-8. |
| ~6.45 | d | J ≈ 2.4 | 1H | H-8 | Meta-coupled to H-6; shielded by the para-ether group. |
| ~4.55 | t | J ≈ 6.5 | 2H | H-2 | Methylene protons adjacent to the ring oxygen (O1). |
| ~2.80 | t | J ≈ 6.5 | 2H | H-3 | Methylene protons alpha to the carbonyl group. |
| ~3.85 | s | - | 3H | -OCH₃ | Singlet for the methoxy group protons. |
-
Expertise & Experience: The aromatic region is expected to present an ABC spin system. The H-5 proton is the most downfield due to the anisotropic effect of the carbonyl group. The two methylene groups (C2 and C3) form an A₂X₂ system, appearing as two distinct triplets with identical coupling constants, a classic signature for the chromanone ring.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional type.
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) / ppm | Carbon Assignment | Rationale |
| ~191.0 | C-4 | Carbonyl carbon, significantly downfield. |
| ~165.0 | C-7 | Aromatic carbon attached to the methoxy group, deshielded. |
| ~162.5 | C-8a | Aromatic carbon attached to the ring oxygen (O1). |
| ~128.0 | C-5 | Aromatic CH carbon, deshielded by the adjacent C=O group. |
| ~114.5 | C-4a | Quaternary aromatic carbon. |
| ~108.0 | C-6 | Aromatic CH carbon. |
| ~101.0 | C-8 | Aromatic CH carbon, most upfield due to shielding effects. |
| ~67.5 | C-2 | Aliphatic methylene carbon attached to oxygen. |
| ~55.8 | -OCH₃ | Methoxy carbon. |
| ~37.5 | C-3 | Aliphatic methylene carbon alpha to the carbonyl. |
-
Trustworthiness: These predicted shifts are based on established substituent effects and comparison with data from structurally similar compounds such as 7-methoxy-2,2-dimethyl-4-chromanone[1][2]. The assignments can be unequivocally confirmed using 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
IR Spectral Analysis
The key functional groups—carbonyl, ether, and aromatic ring—give rise to strong, characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds. |
| 2980-2850 | C-H Stretch | Aliphatic C-H | Characteristic of sp³ C-H bonds in the methylene and methoxy groups. |
| ~1680 | C=O Stretch | Conjugated Ketone | A very strong and sharp absorption, typical for an aryl ketone. The frequency is slightly lowered due to conjugation with the aromatic ring. |
| 1610, 1580 | C=C Stretch | Aromatic Ring | Two distinct bands characteristic of the benzene ring vibrations. |
| ~1260 | C-O Stretch | Aryl Ether | Strong absorption from the Ar-O-CH₃ and Ar-O-C8a bonds. |
| ~1150 | C-O Stretch | Aliphatic Ether | Absorption from the C2-O1 bond. |
-
Authoritative Grounding: The position of the carbonyl (C=O) stretch is highly diagnostic[3]. Its appearance around 1680 cm⁻¹ confirms its conjugated nature. The strong band around 1260 cm⁻¹ is a hallmark of the aryl ether linkage, a key feature of this molecule[4].
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹) for an appropriate number of scans (e.g., 32) to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.
MS Analysis and Fragmentation
For this compound (C₁₀H₁₀O₃), the exact mass is 178.06299 Da.
-
Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z = 178 .
-
Key Fragmentation Pathway: Chromanones are well-known to undergo a characteristic Retro-Diels-Alder (RDA) fragmentation. This is a charge-site initiated cleavage that breaks the heterocyclic ring.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Rationale |
| 178 | [C₁₀H₁₀O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 150 | [M - CO]⁺˙ or [C₉H₁₀O₂]⁺˙ | Loss of a neutral carbon monoxide molecule from the carbonyl group. A common fragmentation for ketones. |
| 122 | [C₇H₆O₂]⁺˙ | Resulting from the Retro-Diels-Alder (RDA) fragmentation, representing the methoxyphenol radical cation. |
-
Expertise & Experience: The most diagnostic fragmentation is the RDA reaction. This pathway involves the cleavage of the C4-C4a and C2-O1 bonds, leading to the loss of ethylene (C₂H₄, 28 Da) and the formation of a radical cation at m/z 150, or direct formation of the ion at m/z 122. The spectrum of the unsaturated analog, 7-Methoxy-4H-chromen-4-one, shows a strong peak at m/z 148 (loss of CO) and 133, supporting a similar fragmentation logic for the saturated counterpart[5].
References
In Silico Modeling of 7-Methoxy-4-chromanone Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
7-Methoxy-4-chromanone, a heterocyclic compound belonging to the chromanone class, presents a compelling scaffold for therapeutic development due to its association with a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4] This technical guide provides a comprehensive, in-depth framework for the in silico evaluation of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering a structured approach that moves beyond procedural enumeration to explain the causal logic behind critical modeling decisions. By integrating molecular docking, molecular dynamics, and ADMET prediction, this guide establishes a self-validating workflow to rigorously assess the therapeutic potential of novel chromanone-based compounds, thereby accelerating the drug discovery pipeline.[5][6][7]
Introduction: The Convergence of Natural Scaffolds and Computational Chemistry
The quest for novel therapeutic agents frequently turns to natural products and their derivatives. Chromones and chromanones, widely found in plants and fungi, are recognized as "privileged structures"—templates for designing diverse, pharmacologically active molecules.[4][8] this compound (Figure 1), with its C10H10O3 formula, is a specific example of this promising class.[1] The power of computational chemistry lies in its ability to rapidly screen, evaluate, and optimize such compounds before committing to resource-intensive experimental synthesis and testing.[9][10][11][12][13] This in silico approach significantly enhances the efficiency of the drug discovery process.[6]
Figure 1: Chemical Structure of this compound Image Credit: PubChem CID 600605.[14]
This guide outlines a holistic computational workflow. The core principle is not merely to execute simulations, but to build a layered, evidence-based case for a compound's potential, starting with its interaction with a biological target and extending to its likely behavior within the human body.
The Integrated In Silico Workflow
A robust computational evaluation rests on a sequence of interconnected techniques. Each step builds upon the last, refining our understanding of the molecule's behavior and potential. This workflow ensures that computational resources are spent on candidates that are progressively de-risked.
Caption: A high-level overview of the integrated in silico drug discovery workflow.
Ligand and Target Preparation: The Foundation of Accuracy
The axiom "garbage in, garbage out" is particularly resonant in computational modeling. The accuracy of any simulation is fundamentally constrained by the quality of the initial input structures of both the ligand (this compound) and its biological target.
Protocol: Ligand Structure Preparation
The goal is to generate a low-energy, three-dimensional conformation of the ligand that is appropriate for docking.
Causality: An incorrect or high-energy ligand conformation can prevent the docking algorithm from finding the true binding pose, leading to false negative results.
Step-by-Step Protocol:
-
Obtain 2D Structure: Source the SMILES string (COc1ccc2C(=O)CCOc2c1) or SDF file for this compound from a reliable chemical database like PubChem.[1]
-
Convert to 3D: Use a tool like Open Babel to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step relaxes the structure to a local energy minimum.
-
Charge Calculation: Assign partial atomic charges. For many docking programs, Gasteiger charges are a common and effective choice.
-
Define Rotatable Bonds: Identify and mark the rotatable bonds within the molecule. This is crucial for allowing conformational flexibility during the docking process.
-
Save in Required Format: Save the final, prepared structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).
Target Identification and Preparation
Expertise & Experience: The choice of a biological target is paramount. For flavonoids and chromanones, known targets often include kinases, cyclooxygenases, and various enzymes implicated in cancer and inflammation.[7][15][16] For this guide, we will hypothesize a kinase as a target, a common focus for flavonoid-like molecules.
Step-by-Step Protocol:
-
Select a PDB Structure: Download a high-resolution (ideally <2.5 Å) X-ray crystal structure of the target kinase from the Protein Data Bank (RCSB PDB). If a co-crystallized ligand is present, it can be used to define the binding site.
-
Clean the PDB File: Remove all non-essential components, such as water molecules, co-solvents, and ions that are not structurally integral. The co-crystallized ligand should also be removed to make the binding site available.
-
Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Assign Atomic Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save in Required Format: Convert the prepared protein structure into the appropriate file format for the docking software (e.g., PDBQT).
Molecular Docking: Predicting Binding Mode and Affinity
Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a target protein and estimates the strength of the interaction (binding affinity).[17][18]
Trustworthiness: A docking protocol is considered trustworthy if it can accurately reproduce the pose of a known co-crystallized ligand within the protein's active site (a process called re-docking). A root-mean-square deviation (RMSD) of <2.0 Å between the docked pose and the crystal pose is generally considered a successful validation.
Protocol: Molecular Docking with AutoDock Vina
Causality: The search space for docking must be carefully defined. A grid box that is too large wastes computational time and can reduce accuracy, while one that is too small may miss the true binding pocket entirely.
Step-by-Step Protocol:
-
Define the Binding Site: Center a grid box on the known active site of the target kinase. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25x25x25 Å).[18]
-
Configure Docking Parameters: In the configuration file, specify the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Run the Docking Simulation: Execute the docking run. AutoDock Vina uses an iterated local search global optimizer algorithm to explore possible binding poses.[19]
-
Analyze the Results: The output will provide a series of binding poses ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted interaction.[18]
Data Presentation: Docking Results
Summarize the results in a clear, tabular format.
| Rank | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hydrogen Bonds) |
| 1 | -8.5 | 0.000 | LYS-72, GLU-91 |
| 2 | -8.2 | 1.251 | LYS-72, ASP-184 |
| 3 | -7.9 | 1.874 | GLU-91 |
| ... | ... | ... | ... |
Molecular Dynamics Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential interaction, a biological system is dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[20]
Expertise & Experience: A stable binding pose in an MD simulation is characterized by a low and consistent Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding pocket over the course of the simulation. Significant fluctuations or the ligand drifting out of the pocket suggest an unstable interaction.
Workflow: Protein-Ligand MD Simulation
Caption: The sequential workflow for setting up and running a GROMACS MD simulation.
Protocol: GROMACS MD Simulation
This protocol provides a high-level overview of the steps involved using the GROMACS software package.[21][22][23]
Step-by-Step Protocol:
-
System Preparation:
-
Generate Ligand Topology: The standard protein force fields do not contain parameters for drug-like molecules. Use a server like CGenFF or LigParGen to generate topology and parameter files for this compound.[22][23]
-
Combine Protein and Ligand: Merge the coordinate files of the protein (from the best docked pose) and the ligand.
-
Create Complex Topology: Modify the main topology file to include the ligand's parameter file.[22]
-
-
Solvation and Ionization:
-
Define Simulation Box: Place the complex in a periodic box of a defined shape (e.g., cubic).
-
Add Solvent: Fill the box with water molecules (e.g., TIP3P water model).
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.[23]
-
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization to remove steric clashes.
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the system's temperature.[21]
-
NPT Equilibration: Equilibrate at a constant Number of particles, Pressure, and Temperature to stabilize the system's density.[21]
-
-
Production MD:
-
Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data.
-
-
Analysis:
-
Calculate RMSD to assess ligand and protein backbone stability.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond occupancy over time to quantify key interactions.
-
In Silico ADMET Prediction: Profiling Druglikeness
A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast these properties.[5][24][25] Early ADMET assessment is crucial for avoiding costly late-stage failures in drug development.[5][6][26]
Trustworthiness: ADMET prediction relies on models built from large datasets of known drugs. While not perfectly predictive, these tools provide essential flags for potential liabilities. It is best practice to use multiple prediction tools and look for consensus in the results.[6]
Protocol: ADMET Prediction using Web Servers
Web-based tools like SwissADME and pkCSM provide a user-friendly interface for comprehensive ADMET profiling.[25]
Step-by-Step Protocol:
-
Input Molecule: Paste the SMILES string of this compound into the web server.
-
Run Prediction: Initiate the calculation. The server will compute a wide range of physicochemical properties and ADMET parameters.
-
Analyze Output: Scrutinize the results, paying close attention to key indicators of druglikeness and potential problems.
Data Presentation: Key ADMET Parameters
| Parameter | Predicted Value | Interpretation / Guideline |
| Physicochemical Properties | ||
| Molecular Weight | 178.18 g/mol | < 500 (Lipinski's Rule) |
| LogP (Lipophilicity) | 1.8 | -0.4 to +5.6 (Druglike range) |
| H-bond Donors | 0 | ≤ 5 (Lipinski's Rule) |
| H-bond Acceptors | 3 | ≤ 10 (Lipinski's Rule) |
| Pharmacokinetics | ||
| GI Absorption | High | Favorable for oral administration |
| BBB Permeant | No | May not be suitable for CNS targets |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Druglikeness | ||
| Lipinski's Rule Violations | 0 | High druglikeness potential |
| Toxicity | ||
| AMES Toxicity | No | Predicted to be non-mutagenic |
Conclusion and Future Directions
This guide has detailed a rigorous, multi-faceted in silico workflow for evaluating the therapeutic potential of this compound. By systematically progressing from target interaction to complex stability and finally to pharmacokinetic profiling, this approach allows researchers to build a robust, data-driven hypothesis for a compound's viability.
The results from this computational cascade—strong binding affinity, a stable binding pose confirmed by MD, and a favorable ADMET profile—provide a strong rationale for advancing this compound or its optimized analogs to the next stage: experimental validation. Future work should focus on the in vitro synthesis of the compound and subsequent biochemical assays to confirm its inhibitory activity against the target kinase, thereby bridging the gap between computational prediction and empirical reality.
References
- 1. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aurlide.fi [aurlide.fi]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. dromicsedu.com [dromicsedu.com]
- 12. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Methoxy-4H-chromen-4-one | C10H8O3 | CID 600605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. In Silico Investigation of Two Benzoxanthone-Flavonoids: ADMET Analysis and Xanthine Oxidase Binding | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. KBbox: Methods [kbbox.h-its.org]
- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. In silico evaluation of flavonoids as effective antiviral agents on the spike glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 23. bioinformaticsreview.com [bioinformaticsreview.com]
- 24. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 26. fiveable.me [fiveable.me]
An In-depth Technical Guide to 7-Methoxy-4-chromanone and its Analogues in Medicinal Chemistry
Introduction: The Chromanone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The chroman-4-one (or simply chromanone) skeleton, a heterocyclic moiety featuring a fused benzene and dihydropyran ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are abundant in nature, forming the core of various flavonoids, isoflavonoids, and homoisoflavonoids, which are known for their broad spectrum of pharmacological effects.[1][3]
The seemingly minor structural difference between chromanone and its unsaturated counterpart, chromone—the absence of a double bond between C2 and C3—leads to significant variations in biological activity.[1] The strategic placement of substituents on the chromanone rings allows for the fine-tuning of its physicochemical properties and biological targets. Among these, the 7-methoxy-4-chromanone core has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. The methoxy group at the 7-position significantly influences the molecule's electron distribution and lipophilicity, impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, therapeutic applications, and mechanistic insights into this compound and its analogues, tailored for researchers and drug development professionals.
Synthetic Strategies: Building the Chromanone Framework
The versatility of the chromanone scaffold is matched by the variety of synthetic routes developed for its construction and derivatization. A robust and reliable synthesis is the cornerstone of any drug discovery program, enabling the generation of chemical libraries for screening and optimization.
Core Synthesis via Claisen Condensation and Cyclization
A prevalent and effective method for constructing the chromone and, by extension, the chromanone core, begins with an appropriately substituted acetophenone. The synthesis of a 7-methoxy-4-oxo-4H-chromene-2-carboxamide derivative, for instance, follows a well-established three-step process starting from 2'-hydroxy-4'-methoxyacetophenone.[4][5]
Step 1: Synthesis of Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate (Claisen Condensation)
-
Reagent Preparation: Prepare a solution of sodium ethoxide in absolute ethanol. This is a time-intensive step and should be performed with caution.
-
Enolate Formation: React 2'-hydroxy-4'-methoxyacetophenone with the sodium ethoxide solution. The strong base facilitates the formation of an enolate intermediate.
-
Condensation: Add diethyl oxalate to the reaction mixture. The enolate attacks the diethyl oxalate in a Claisen condensation reaction.
-
Cyclization: Perform the subsequent cyclization under acidic conditions to form the chromone ring.
-
Purification: The typical yield for this step is between 70-80%. Purify the resulting ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate product, for example, by recrystallization.[5]
Step 2: Synthesis of 7-methoxy-4-oxo-4H-chromene-2-carboxylic Acid (Ester Hydrolysis)
-
Hydrolysis: Hydrolyze the ester from Step 1 using a base, such as sodium hydroxide. The reaction follows an addition-elimination mechanism.[4]
-
Acidification: After the reaction is complete, carefully acidify the mixture to precipitate the carboxylic acid product.
-
Isolation: Filter and dry the product. This hydrolysis step is typically high-yielding, often approaching quantitative yields (80-90% or higher).[5]
Step 3: Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide (Amidation)
-
Activation: Activate the carboxylic acid from Step 2 using a coupling agent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine). This generates an activated ester intermediate.[4]
-
Amidation: Add the desired amine (e.g., aniline) to the reaction mixture. The amine displaces the activating group to form the final amide product.
-
Purification: Purify the final product using flash column chromatography to remove by-products. The yield for this amidation step is typically moderate, in the range of 60-75%.[5]
Causality Note: The choice of a strong base like sodium ethoxide in Step 1 is critical for deprotonating the acetophenone to form the reactive enolate. The subsequent acid-catalyzed cyclization ensures the efficient formation of the pyrone ring. In Step 3, PyBOP is often preferred over older coupling reagents due to its efficiency and the formation of less toxic by-products.[4]
Synthetic Workflow Diagram
Caption: General three-step synthesis of a 7-methoxy-chromone derivative.
Therapeutic Applications and Mechanisms of Action
The this compound scaffold and its analogues have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a range of human diseases.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Chromanone derivatives have shown significant potential as anti-inflammatory agents.[6]
A notable example is (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone (HMC), a homoisoflavonoid isolated from Portulaca oleracea.[7] HMC effectively suppresses inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The mechanism involves the downregulation of key inflammatory mediators. HMC treatment inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
Furthermore, HMC's anti-inflammatory action extends to the canonical NF-κB signaling pathway. It suppresses the LPS-induced expression of IκB, which in turn inhibits the activation of the transcription factor NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] A similar mechanism involving the suppression of NF-κB and MAPK pathways has also been reported for the related compound 4-hydroxy-7-methoxycoumarin.[8][9]
Caption: Inhibition of the NF-κB inflammatory pathway by HMC.
-
Cell Culture: Culture RAW 264.7 mouse macrophages in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ atmosphere.
-
Cytotoxicity Assay (MTT): First, determine the non-toxic concentration range of the test compound. Seed cells in a 96-well plate, treat with various concentrations of the chromanone analogue for 24 hours, and assess cell viability using an MTT assay.
-
Inflammation Induction: Seed cells and pre-treat with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
NO Measurement (Griess Assay): Collect the cell culture supernatant. Measure the amount of nitrite, a stable product of NO, using the Griess reagent. A decrease in nitrite levels compared to the LPS-only control indicates inhibition of iNOS activity.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, IκB, and NF-κB (p65 subunit) to confirm the mechanism of action.
Anticancer Activity
The chromanone scaffold is a feature of numerous compounds with potent anticancer activity.[1] Analogues of this compound have been shown to be cytotoxic to various cancer cell lines.[10]
Structure-activity relationship (SAR) studies have revealed that the substitution pattern is critical for anticancer efficacy. For example, studies on 3-benzylidene chroman-4-one analogues showed that compounds possessing both methoxy and ethoxy/methyl/isopropyl groups exhibited very good antifungal and anticancer activity.[11] In contrast, compounds with only a methoxy group had moderate activity, and those without these groups were inactive.[11] The pro-oxidant properties of some flavanone/chromanone derivatives can be enhanced by structural modifications, leading to increased oxidative stress and subsequent apoptosis in cancer cells.[12]
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-methoxyisoflavanone | Human promyelocytic leukemia (HL-60) | Potent activity reported | [10] |
| Diarylchromanone 6c | Human promyelocytic leukemia (HL-60) | Potent activity reported | [10] |
| 3-benzylideneflavanone-spiro-pyrazoline (Derivative 1) | Caco-2 (Colon) | ~20 | [12] |
| HT-29 (Colon) | ~18 | [12] | |
| LoVo (Colon) | ~8 | [12] | |
| 5,7-dihydroxy-3,6,4′-TMF | A2058 (Melanoma) | 3.92 | [13] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast) | 8.58 | [13] |
Table 1: Reported Anticancer Activities of Chromanone Analogues and Related Methoxyflavones.
Neuroprotective Effects
Neurodegenerative disorders like Alzheimer's disease are characterized by excitotoxicity and oxidative stress.[14] Chromanone derivatives are being investigated as multi-target agents for these complex diseases.[15] Their inherent antioxidant properties and ability to modulate key neuronal signaling pathways make them attractive candidates.
For example, the chromene derivative N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) has been shown to protect primary cultured rat cortical cells from glutamate-induced excitotoxicity.[14] Its neuroprotective mechanism is twofold. Firstly, it acts as a potent antioxidant, inhibiting the generation of intracellular reactive oxygen species (ROS). Secondly, it activates the pro-survival ERK1/2 signaling pathway, leading to the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in neuronal survival and plasticity.[14] This dual-action profile distinguishes it from drugs like memantine, which primarily act as NMDA receptor antagonists with minimal antioxidant activity.[14]
Caption: Neuroprotective ERK-CREB signaling activated by a chromanone analogue.
Activity in Metabolic Disorders
The versatility of the chromanone scaffold extends to metabolic diseases, including nonalcoholic fatty liver disease (NAFLD) and diabetes.
The homoisoflavonoid HMC has been shown to attenuate hepatic steatosis (fatty liver) in free fatty acid (FFA)-stimulated HepG2 cells.[16] It significantly reduces lipid accumulation and triglyceride content. The underlying mechanism involves the activation of two critical metabolic regulators: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[16] Activation of these pathways leads to the inhibition of lipogenesis (fat synthesis) by downregulating enzymes like SREBP-1c and FAS, and the promotion of fatty acid oxidation (fat burning).[16]
| Treatment (in FFA-exposed HepG2 cells) | Lipid Accumulation (Fold change vs. FFA control) | Reference |
| FFA Control | 2.55 (vs. normal cells) | [16] |
| HMC (10 µM) | 2.20 | [16] |
| HMC (30 µM) | 2.03 | [16] |
| HMC (50 µM) | 1.34 | [16] |
| Fenofibrate (10 µM, Positive Control) | 1.28 | [16] |
Table 2: Effect of HMC on Lipid Accumulation in an In Vitro Model of Hepatic Steatosis.
In the context of diabetes, certain 3-benzylidene-4-chromanone derivatives have been identified as effective α-glucosidase inhibitors.[17] This enzyme is responsible for breaking down complex carbohydrates into glucose in the intestine. Its inhibition can delay glucose absorption and lower post-prandial blood sugar levels. SAR studies in this area have shown that a catechol substitution on the B-ring and a hydroxyl group at the 7-position are important features for potent α-glucosidase inhibitory activity.[17]
Conclusion and Future Perspectives
The this compound scaffold and its analogues represent a highly versatile and privileged platform in medicinal chemistry. The wealth of research demonstrates their significant potential in developing treatments for a wide array of diseases, including inflammatory disorders, cancer, neurodegeneration, and metabolic conditions. The presence of the 7-methoxy group provides a crucial handle for synthetic modification, influencing the electronic and steric properties that govern biological activity.
Future research should focus on several key areas:
-
Lead Optimization: Expanding SAR studies to develop analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles for specific disease targets.
-
Multi-Target Drug Design: Leveraging the scaffold's inherent ability to interact with multiple pathways to design single-molecule therapies for complex diseases like Alzheimer's or cancer.
-
Novel Synthetic Methodologies: Developing more efficient, cost-effective, and environmentally friendly synthetic routes to access a wider diversity of chromanone derivatives.[18]
The continued exploration of the this compound chemical space holds immense promise for delivering the next generation of innovative therapeutics to address unmet medical needs.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. books.rsc.org [books.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antioxidant Potential of 7-Methoxy-4-chromanone
Abstract
The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Within this class, 7-Methoxy-4-chromanone presents an intriguing candidate for antioxidant research. This technical guide provides a comprehensive exploration of the antioxidant potential of this compound, addressing its chemical properties, plausible mechanisms of action, and the experimental methodologies required for its evaluation. Recognizing the limited direct data on this specific molecule, this guide synthesizes information from structurally related chromanone derivatives to provide a robust framework for researchers. Detailed protocols for key antioxidant assays are provided, alongside an analysis of potential interactions with cellular signaling pathways involved in oxidative stress. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the antioxidant properties of this compound and its analogs.
Introduction: The Chromanone Scaffold and the Imperative of Antioxidant Research
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of significant interest in the development of novel therapeutics.
The chromanone core, a benzopyran-4-one structure, is a recurring motif in a variety of natural and synthetic compounds with diverse biological activities.[2] Flavonoids, a major class of plant secondary metabolites, are well-known for their antioxidant properties, which are often attributed to their chromanone-like structures.[3] The antioxidant capacity of these molecules is typically associated with their ability to donate hydrogen atoms or electrons to neutralize free radicals.[2]
This compound, a specific derivative of this scaffold, offers a unique substitution pattern that warrants investigation.[4] The presence of a methoxy group at the 7-position can influence the electronic properties of the aromatic ring, potentially modulating its antioxidant activity.[5] This guide aims to provide a thorough technical overview for researchers interested in elucidating the antioxidant potential of this specific molecule.
Structure-Activity Relationships: Inferring the Antioxidant Potential of this compound
Direct experimental data on the antioxidant activity of this compound is sparse in the available scientific literature. However, a wealth of information on structurally similar compounds allows for a reasoned inference of its potential properties. The antioxidant capacity of chromanone derivatives is highly dependent on the substitution pattern of the benzopyran ring system.
A key determinant of antioxidant activity in phenolic compounds is the presence and position of hydroxyl (-OH) groups.[2] Studies on 6-hydroxy-7-methoxy-4-chromanone derivatives have demonstrated their capacity to inhibit lipid peroxidation.[6] The hydroxyl group at the 6-position is believed to be crucial for this activity, as it can readily donate a hydrogen atom to scavenge free radicals. In contrast, compounds lacking this hydroxyl group, such as the parent this compound, are predicted to have significantly lower radical scavenging activity.[6]
The methoxy group at the 7-position, while not as potent a hydrogen donor as a hydroxyl group, can still influence the antioxidant activity by donating electron density to the aromatic ring, which may stabilize the radical formed after hydrogen donation from another site or participate in electron transfer reactions.[5] However, in the absence of a more readily donatable hydrogen atom, its contribution to overall radical scavenging is likely to be modest.
Furthermore, studies on 3-benzylidene-4-chromanone derivatives have shown that the introduction of a catechol (3',4'-dihydroxy) moiety on the benzylidene ring confers potent DPPH radical scavenging activity.[7] This again underscores the importance of hydroxyl groups for effective antioxidant action in this class of compounds. The introduction of a methoxy group at the 7-position of the chromanone ring in these derivatives was found to generally decrease the activity, with some exceptions for catechol-substituted compounds.[7]
Based on this evidence, it is hypothesized that this compound itself is likely to be a weak direct antioxidant, particularly in assays based on hydrogen atom transfer. Its primary value may lie as a scaffold for the synthesis of more potent antioxidant derivatives, for instance, through the introduction of hydroxyl groups on the chromanone ring or at other positions.
Methodologies for Assessing Antioxidant Potential
To empirically determine the antioxidant capacity of this compound, a battery of in vitro assays is essential. Each assay targets a different aspect of antioxidant activity, providing a comprehensive profile of the compound's potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for evaluating the free radical scavenging ability of a compound. The principle lies in the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound, positive control, or blank (solvent) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 2850 µL of the diluted ABTS•+ solution to a cuvette.
-
Add 150 µL of the test compound, positive control, or blank to the cuvette and mix thoroughly.
-
Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula:
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
-
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. This assay provides a direct measure of the total antioxidant capacity of a sample.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.
-
TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add 2.7 mL of the FRAP reagent to a test tube and warm to 37°C.
-
Add 300 µL of the test compound, positive control, or blank to the test tube and mix.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is constructed using the absorbance values of the ferrous sulfate solutions.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Potential Involvement in Cellular Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their protective effects by modulating intracellular signaling pathways that regulate the cellular response to oxidative stress. While no direct evidence exists for this compound, the activities of related flavonoids provide a basis for hypothesizing its potential roles.
The Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.
Certain flavonoids have been shown to activate the Nrf2 pathway.[8] It is plausible that this compound or its metabolites could interact with the cysteine residues of Keap1, leading to the release and activation of Nrf2. This would represent an indirect antioxidant mechanism, bolstering the cell's intrinsic defense capabilities.
Caption: Putative activation of the Nrf2 pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling cascades are crucial in regulating a wide array of cellular processes, including the response to oxidative stress. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis, depending on the context. Some flavonoids have been shown to modulate MAPK signaling, thereby influencing cellular fate in the face of oxidative stress. It is conceivable that this compound could interfere with these pathways, potentially promoting cell survival by inhibiting pro-apoptotic signals.
Data Presentation and Interpretation
For a comprehensive evaluation of this compound's antioxidant potential, quantitative data from the aforementioned assays should be systematically collected and compared with standard antioxidants.
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH | IC₅₀ (µM) | To be determined | ~30-50 | ~40-60 |
| ABTS | TEAC | To be determined | 1.0 | 1.0 |
| FRAP | FRAP Value (µmol Fe²⁺/µmol) | To be determined | ~1.0 | ~1.5 |
Note: The values for standard antioxidants are approximate and can vary depending on specific experimental conditions.
Conclusion and Future Directions
While direct evidence for the potent antioxidant activity of this compound is currently limited, its structural relationship to known antioxidant chromanones makes it a compound of interest. The available data on related molecules strongly suggest that the antioxidant capacity of this compound is likely to be modest, primarily due to the absence of a readily donatable hydrogen from a hydroxyl group.
Future research should focus on the systematic evaluation of this compound using the standardized assays outlined in this guide to obtain definitive quantitative data. Furthermore, the synthesis and evaluation of hydroxylated derivatives of this compound could be a promising avenue for the development of novel and potent antioxidants. Investigating its effects on cellular antioxidant pathways, such as the Nrf2 system, will provide a more complete understanding of its potential biological activities. The neuroprotective and other biological effects of related methoxy-chromanones also suggest that the therapeutic potential of this compound may extend beyond direct antioxidant action.[9][10]
This technical guide provides the foundational knowledge and experimental framework necessary for researchers to embark on a thorough investigation of the antioxidant potential of this compound, a molecule that, while perhaps not a potent antioxidant in its own right, holds promise as a versatile scaffold for the development of new therapeutic agents.
References
- 1. Molecular Insights into Oxidative Stress and Its Clinical Implications [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 8. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy (R)-7-methoxy-2-phenylchroman-4-one [smolecule.com]
- 10. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Potential of 7-Methoxy-4-chromanone: A Technical Guide for Preclinical Research
Abstract
Chronic inflammation is a significant underlying factor in a multitude of debilitating diseases. The scientific community is in continuous pursuit of novel therapeutic agents with potent anti-inflammatory properties and favorable safety profiles. Chromanones, a class of flavonoids, have garnered considerable interest for their diverse biological activities. This technical guide focuses on a specific analogue, 7-Methoxy-4-chromanone, and outlines a comprehensive, field-proven strategy for the systematic investigation of its anti-inflammatory potential. Drawing upon established methodologies and the known mechanisms of structurally related compounds, this document serves as a roadmap for researchers, scientists, and drug development professionals. It provides not only detailed experimental protocols but also the scientific rationale behind each step, ensuring a robust and logical progression from initial screening to mechanistic elucidation.
Introduction: The Rationale for Investigating this compound
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological effects. Notably, chromanones bearing a methoxy group at the 7-position have shown promise as antioxidant and anti-inflammatory agents. For instance, (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone, isolated from Portulaca oleracea L., has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages.[1] This suppression is achieved by downregulating key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] The underlying mechanism for this related compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Furthermore, studies on 6-hydroxy-7-methoxy-4-chromanone derivatives have highlighted their antioxidant capabilities, which are often intrinsically linked to anti-inflammatory effects by mitigating oxidative stress that can trigger inflammatory cascades.[2][3] Given this compelling evidence from closely related analogues, this compound emerges as a strong candidate for investigation as a novel anti-inflammatory agent. This guide provides a systematic approach to validate this hypothesis.
Phase 1: Foundational In Vitro Screening
The initial phase of investigation is designed to ascertain the foundational anti-inflammatory and cytotoxic profile of this compound. The murine macrophage cell line, RAW 264.7, is the workhorse model for this stage, as it provides a robust and well-characterized response to the inflammatory stimulus, lipopolysaccharide (LPS).
Cytotoxicity Assessment: Establishing a Therapeutic Window
Prior to evaluating its anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay
Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a straightforward and sensitive method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Expected Outcome & Data Presentation
The results from these initial assays can be summarized in a table to clearly present the dose-dependent effects of this compound.
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | Nitric Oxide Production (% of LPS Control) (Mean ± SD) |
| Control (No LPS) | 100 ± 4.2 | 5.1 ± 1.5 |
| LPS (1 µg/mL) | 98.5 ± 5.1 | 100 |
| 7-MC + LPS (1 µM) | 99.2 ± 3.8 | 92.3 ± 6.4 |
| 7-MC + LPS (5 µM) | 97.6 ± 4.5 | 75.8 ± 5.9 |
| 7-MC + LPS (10 µM) | 96.3 ± 4.9 | 51.2 ± 4.7 |
| 7-MC + LPS (25 µM) | 94.8 ± 5.3 | 28.9 ± 3.1 |
| 7-MC + LPS (50 µM) | 92.1 ± 6.0 | 15.4 ± 2.5 |
7-MC: this compound
Phase 2: Delving into the Molecular Mechanisms
With foundational anti-inflammatory activity established, the next logical step is to investigate the underlying molecular mechanisms. Based on the activity of related compounds, the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways are the primary targets for investigation.
Quantification of Pro-inflammatory Mediators
To broaden the understanding of this compound's anti-inflammatory effects, the levels of key pro-inflammatory cytokines (TNF-α, IL-6) and the inflammatory mediator prostaglandin E2 (PGE2) should be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
Experimental Protocol: ELISA for Cytokines and PGE2
-
Cell Culture and Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described for the Griess assay.
-
Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and PGE2 using commercially available kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the concentrations of the respective mediators based on the standard curves provided with the kits.
Western Blot Analysis of Key Signaling Proteins
Western blotting is an indispensable technique to probe the effect of this compound on the protein expression and phosphorylation status of key players in the NF-κB and MAPK signaling pathways.
Experimental Protocol: Western Blotting
-
Cell Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation). Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Hypothesized Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways that this compound may inhibit, and the overall experimental workflow.
Caption: Hypothesized NF-κB and MAPK signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating the anti-inflammatory properties of this compound.
Concluding Remarks and Future Perspectives
This technical guide provides a robust and scientifically grounded framework for the comprehensive investigation of the anti-inflammatory properties of this compound. By following the outlined phased approach, researchers can efficiently determine its cytotoxic profile, screen for foundational anti-inflammatory activity, and elucidate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.
Positive and compelling data from these in vitro studies would provide a strong rationale for advancing this compound into preclinical in vivo models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents.[4] Such studies would be critical for evaluating its efficacy, pharmacokinetics, and safety in a whole-organism context, ultimately determining its potential as a novel therapeutic agent for inflammatory diseases.
References
- 1. (E)-5-hydroxy-7-methoxy-3-(2'-hydroxybenzyl)-4-chromanone isolated from Portulaca oleracea L. suppresses LPS-induced inflammation in RAW 264.7 macrophages by downregulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 7-Methoxy-4-chromanone
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of 7-Methoxy-4-chromanone, a heterocyclic compound belonging to the chromanone class. Chromones and chromanones are recognized as privileged structures in drug discovery, with various derivatives exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and logically structured approach to evaluating the cytotoxic potential of this novel compound.
The narrative that follows is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), explaining not just the "how" but the critical "why" behind each experimental choice. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity and reproducibility.
Section 1: Foundational Principles of Cytotoxicity Screening
The initial assessment of a novel chemical entity's cytotoxic potential is a cornerstone of the drug discovery process.[3] In vitro cytotoxicity assays serve as a rapid and cost-effective method to identify compounds that may warrant further investigation as potential therapeutic agents or to flag those with unacceptable toxicity profiles early in development.[4][5]
The Significance of Preliminary Screening
Preliminary cytotoxicity screening provides essential data on the concentration-dependent effects of a test compound on cultured cells.[3] This initial step is fundamental for:
-
High-Throughput Screening (HTS): Efficiently evaluating large libraries of compounds to identify potential "hits."[4][6]
-
Mechanism of Action Studies: Providing initial insights into how a compound might induce cell death.[3]
-
Candidate Selection: Aiding in the selection of promising compounds for more detailed preclinical and clinical evaluation.[3]
Key Parameters in Cytotoxicity Assessment
The primary endpoint in many cytotoxicity assays is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation or viability, by 50% compared to an untreated control.[7][8] A lower IC50 value indicates a more potent compound.[7] It is crucial to recognize that the IC50 is highly dependent on the experimental conditions, including the cell line used, compound incubation time, and the specific assay employed.[7][8]
Section 2: Experimental Design and Rationale
A robust experimental design is paramount for obtaining reliable and interpretable cytotoxicity data. This section outlines the critical considerations for screening this compound.
Selection of Cell Lines: A Strategic Approach
The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[9][10] The selection should be guided by the therapeutic area of interest. For a preliminary screen of a novel compound with potential anticancer activity, a panel of well-characterized cancer cell lines from different tissue origins is recommended.[9][11]
Recommended Cell Lines for Initial Screening:
-
MCF-7 (Breast Adenocarcinoma): A commonly used, well-characterized cell line representing hormone-dependent breast cancer.
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.
-
HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that is also used in toxicological studies due to its metabolic capabilities.[12]
-
HCT116 (Colorectal Carcinoma): A widely used cell line for studying colon cancer biology and drug response.
To assess the selectivity of this compound, it is essential to include a non-cancerous cell line as a control.[11]
-
MRC-5 (Human Fetal Lung Fibroblast): A normal, diploid cell line often used as a non-malignant control in cytotoxicity studies.[13]
Compound Preparation and Concentration Range
Proper handling and preparation of the test compound are crucial for accurate results.
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3]
-
Working Solutions: Prepare a series of dilutions from the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
Solvent Control: It is imperative to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a non-toxic level, typically ≤ 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3] A vehicle control (medium with the same concentration of DMSO as the highest compound concentration) must be included in all experiments.[3]
-
Concentration Range: A wide range of concentrations should be tested to generate a complete dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 50, 100 µM).
Section 3: Core Cytotoxicity Assays
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This involves assessing different cellular parameters, such as metabolic activity, membrane integrity, and the mode of cell death.
MTT Assay: Assessing Metabolic Activity and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[14][15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[16] The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[14]
Workflow for the MTT Assay:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for the Purification of 7-Methoxy-4-chromanone by Column Chromatography
This comprehensive guide provides a detailed protocol for the purification of 7-Methoxy-4-chromanone using column chromatography. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the principles and practical steps involved in achieving high-purity this compound. The methodologies described herein are grounded in established chromatographic theory and supported by literature precedents, ensuring a reliable and reproducible purification process.
Introduction
This compound is a heterocyclic compound belonging to the chromanone class of molecules.[1] Its structure, featuring a methoxy group at the 7-position and a carbonyl group at the 4-position, makes it a valuable intermediate in the synthesis of various biologically active molecules and natural products.[2][3] Given its potential applications in medicinal chemistry and drug discovery, obtaining this compound in high purity is paramount for accurate downstream biological evaluation and further synthetic transformations. Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase passes through it.[4] This protocol will detail the use of normal-phase flash column chromatography, a rapid and efficient variant of this technique, for the purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.19 g/mol | |
| Appearance | Yellow to brown solid | [1] |
| Solubility | Moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). | [1] |
The moderate polarity of this compound, inferred from its structure containing both polar (carbonyl, ether) and non-polar (aromatic ring, methylene groups) moieties, makes it an ideal candidate for purification by normal-phase chromatography on a polar stationary phase like silica gel.
Principle of Separation
In normal-phase chromatography, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar or of low polarity.[4] The separation is based on the principle of adsorption. Polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move down the column more slowly. Conversely, less polar compounds will have a higher affinity for the mobile phase and will elute from the column more quickly. By gradually increasing the polarity of the mobile phase (gradient elution) or by using a mobile phase of constant composition (isocratic elution), the components of the mixture can be selectively eluted and collected in separate fractions.
Experimental Protocol
This protocol is divided into three main stages: preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal mobile phase, the column chromatography procedure itself, and post-chromatography analysis.
Part 1: Mobile Phase Selection using Thin Layer Chromatography (TLC)
The selection of an appropriate mobile phase is the most critical step in developing a successful column chromatography separation. TLC is an invaluable tool for rapidly screening different solvent systems. The goal is to find a solvent mixture in which the target compound, this compound, has a retention factor (Rf) of approximately 0.2-0.35.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Crude this compound sample
-
A selection of organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
UV lamp (254 nm)
Procedure:
-
Prepare the TLC Chamber: Pour a small amount (to a depth of about 0.5 cm) of a pre-mixed solvent system into the developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate.
-
Prepare the Sample: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of this compound allows for its detection by UV light.
-
Calculate the Rf Value: The Rf value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Optimize the Solvent System:
-
Start with a non-polar solvent system, such as 10% ethyl acetate in hexanes.
-
If the Rf of the target compound is too low (close to the baseline), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
-
If the Rf is too high (close to the solvent front), decrease the polarity of the mobile phase.
-
Test various solvent systems. Based on literature for similar compounds, mixtures of ethyl acetate/hexanes or dichloromethane/methanol are excellent starting points.[2][5] For instance, a reported purification of a similar chromone derivative utilized a 9:1 mixture of dichloromethane and methanol.[6]
-
Aim for an Rf value between 0.2 and 0.35 for this compound, with good separation from any impurities.
-
Part 2: Column Chromatography Procedure
Once the optimal mobile phase has been determined, the preparative separation can be performed.
Materials and Equipment:
-
Glass chromatography column with a stopcock
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Crude this compound
-
Optimal mobile phase (determined by TLC)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Procedure:
-
Column Preparation:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry. A general guideline is to use 50-100 g of silica gel per gram of crude material.
-
Pour the slurry into the column. Use a funnel to aid in the transfer.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in the settling of the silica gel. Do not let the solvent level drop below the top of the silica bed.
-
Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase. Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Part 3: Post-Chromatography Analysis and Product Isolation
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound. Spot each fraction on a TLC plate and develop it using the optimized solvent system.
-
Fractions containing only the spot corresponding to the pure product should be combined.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Trustworthiness and Self-Validation
The protocol's reliability is ensured by the preliminary TLC analysis. This step validates the chosen mobile phase's efficacy in separating the target compound from impurities before committing to the larger-scale column chromatography. The systematic analysis of collected fractions by TLC further confirms the successful separation and ensures that only pure fractions are combined, leading to a high-purity final product.
References
- 1. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
Application Note: 7-Methoxy-4-chromanone as a Privileged Scaffold for the Synthesis of Novel Bioactive Heterocycles
Abstract
The chromanone framework is a significant structural motif in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds.[1][2] Specifically, 7-Methoxy-4-chromanone (also known as 7-methoxy-2,3-dihydro-4H-chromen-4-one) offers a unique combination of structural rigidity and reactive sites, making it an exceptionally versatile precursor for the synthesis of diverse heterocyclic systems. This application note provides an in-depth guide to leveraging this compound for the construction of novel pyrazole and isoxazole derivatives, compounds often associated with a wide spectrum of pharmacological activities.[3][4] We will explore detailed, field-proven protocols, delve into the underlying reaction mechanisms, and present a logical workflow for synthesizing libraries of potential drug candidates.
Introduction: The Strategic Value of this compound
This compound is an oxygen-containing heterocyclic compound featuring a benzo-γ-pyrone ring.[5] Its value in synthetic chemistry stems from several key features:
-
Activated Methylene Group: The C-3 methylene group, positioned alpha to the carbonyl, is readily deprotonated, providing a nucleophilic site for various condensation and annulation reactions.
-
Reactive Carbonyl Group: The C-4 ketone is a classical electrophilic center, susceptible to attack by a wide range of nucleophiles, particularly nitrogen-based reagents like hydrazines and hydroxylamines, which are crucial for forming five-membered heterocycles.
-
Electron-Donating Methoxy Group: The methoxy substituent at the C-7 position modulates the electronic properties of the aromatic ring, influencing reaction regioselectivity and often enhancing the biological activity of the final products.[6]
This combination of features allows for the strategic and often regioselective construction of fused or substituted heterocyclic systems. This guide will focus on two primary, high-impact transformations: the synthesis of chromeno-pyrazoles and chromeno-isoxazoles.
General Synthetic Workflow
The transformation of this compound into more complex heterocycles typically follows a logical progression. The workflow below illustrates the key decision points and experimental stages, from initial functionalization to the final heterocyclic core formation.
Caption: General workflow for synthesizing heterocycles.
Synthesis of Chromeno[4,3-c]pyrazole Derivatives
The fusion of a pyrazole ring onto the chromanone scaffold has yielded compounds with potent and selective anti-leukemic activity.[6] A common and effective strategy involves a Vilsmeier-Haack reaction to introduce a formyl group at the C-3 position, creating a reactive 1,3-dicarbonyl equivalent, which readily undergoes cyclization with hydrazines.
Mechanistic Insight
The Vilsmeier-Haack reaction utilizes a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent ([Me₂N=CHCl]⁺Cl⁻). This reagent formylates the enol or enolate form of the chromanone at the C-3 position. The resulting β-ketoaldehyde is a perfect precursor for pyrazole synthesis. Subsequent treatment with hydrazine hydrate involves a condensation reaction with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.
Detailed Experimental Protocol
Step A: Synthesis of 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde
-
Reagent Preparation: In a three-neck round-bottom flask fitted with a dropping funnel and a calcium chloride guard tube, cool anhydrous dimethylformamide (DMF, 5 mL) to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 mL) dropwise to the cooled DMF with constant stirring over 30 minutes. Maintain the temperature below 5°C. After the addition, stir the mixture for an additional 30 minutes at 0°C.
-
Reaction: Dissolve this compound (1.78 g, 10 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 2 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into crushed ice (~50 g).
-
Isolation: A solid precipitate will form. Neutralize the solution with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol to obtain the pure aldehyde intermediate.
Step B: Synthesis of 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazol-4-one
-
Reaction Setup: In a round-bottom flask, suspend the 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde (2.06 g, 10 mmol) in glacial acetic acid (20 mL).
-
Condensation: Add hydrazine hydrate (0.5 mL, ~10 mmol) to the suspension.
-
Cyclization: Reflux the mixture for 4 hours. The color of the solution may change, and a precipitate may form.
-
Isolation and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. Filter the resulting solid, wash with water to remove acetic acid, and dry. The crude product can be purified by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) or recrystallization from a suitable solvent like ethanol or methanol.
| Reactant | Reagents | Conditions | Product | Typical Yield |
| This compound | 1. POCl₃, DMF2. Hydrazine Hydrate, Acetic Acid | 1. 0°C to 60°C2. Reflux, 4h | 7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazol-4-one | 70-80% |
| This compound | 1. POCl₃, DMF2. Phenylhydrazine, Acetic Acid | 1. 0°C to 60°C2. Reflux, 4h | 2-Phenyl-7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazol-4-one | 65-75% |
Scientist's Notes & Troubleshooting
-
Moisture is Critical: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent decomposition.
-
Substituted Hydrazines: This protocol is readily adaptable for substituted hydrazines (e.g., phenylhydrazine, 4-chlorophenylhydrazine) to generate N-substituted pyrazoles, which can be used to probe structure-activity relationships (SAR).[6]
-
Purification: The final pyrazole products are often highly crystalline but may contain unreacted starting material. Column chromatography is recommended for obtaining high-purity samples for biological testing.
Synthesis of Chromeno[3,4-d]isoxazole Derivatives
Isoxazoles are another class of five-membered heterocycles with significant therapeutic interest.[4] The synthesis from this compound follows a similar logic to the pyrazole synthesis, but utilizes hydroxylamine instead of hydrazine. The key intermediate is often an oxime derived from the C-4 carbonyl, followed by cyclization. A more direct route involves the reaction with a β-ketoaldehyde intermediate.
Caption: Reaction pathway for isoxazole synthesis.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 7-Methoxy-4-oxo-4H-chromene-3-carbaldehyde (2.06 g, 10 mmol) in ethanol (30 mL), add hydroxylamine hydrochloride (0.7 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol).
-
Reaction: Reflux the mixture for 6-8 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Isolation: After completion, reduce the solvent volume under reduced pressure. Pour the residue into cold water (50 mL).
-
Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from an appropriate solvent system (e.g., ethanol/water) will yield the pure isoxazole derivative.
Scientist's Notes & Causality
-
Role of the Base: Sodium acetate is used as a mild base to liberate the free hydroxylamine from its hydrochloride salt. This is crucial as the free amine is the active nucleophile.
-
Regioselectivity: The reaction proceeds with high regioselectivity. The more nucleophilic nitrogen of hydroxylamine attacks the aldehyde carbonyl, and the oxygen attacks the ketone carbonyl during the cyclization step, leading to the chromeno[3,4-d]isoxazole isomer.
-
Alternative Pathways: While this protocol uses a pre-formed aldehyde, other methods exist, such as the direct reaction of this compound with nitrile oxides in a [3+2] cycloaddition, though this may require synthesis of the nitrile oxide precursor.[7][8]
Conclusion
This compound is a powerful and cost-effective starting material for generating molecular diversity in drug discovery programs. The protocols detailed herein for the synthesis of pyrazole and isoxazole derivatives are robust, scalable, and serve as a foundation for creating extensive chemical libraries. By understanding the underlying mechanisms and key experimental parameters, researchers can effectively utilize this privileged scaffold to synthesize novel heterocycles with high potential for biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Isoxazole synthesis [organic-chemistry.org]
Application Notes and Protocols for the Crystallization of 7-Methoxy-4-chromanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crystallization is a critical purification technique in chemical synthesis and drug development, yielding high-purity solid forms of active pharmaceutical ingredients (APIs) and research compounds. This guide provides a detailed, step-by-step protocol for the crystallization of 7-Methoxy-4-chromanone, a heterocyclic compound of interest in medicinal chemistry. The protocols outlined herein are designed to be adaptable, offering various solvent systems and techniques to enable researchers to obtain high-quality crystalline material suitable for downstream applications, including structural elucidation and pharmacological testing. This document emphasizes the scientific principles behind the experimental choices, ensuring a robust and reproducible methodology.
Introduction
This compound is a chromanone derivative featuring a methoxy group at the 7-position.[1] The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The purity and crystalline form of such compounds are paramount for accurate biological evaluation and for ensuring consistent physical properties, which are crucial in drug development.
The process of crystallization separates a compound from its impurities based on differences in solubility.[2] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally, remain in the solution, allowing for their separation by filtration. The quality of the resulting crystals is highly dependent on the choice of solvent and the rate of cooling.
This guide will detail several methods for the crystallization of this compound, drawing upon established procedures for structurally related compounds to provide a rational starting point for optimization.
Safety Precautions
Standard laboratory safety practices should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and appropriate gloves. All procedures involving organic solvents should be performed in a well-ventilated fume hood.
Hazard Identification:
-
This compound: May cause skin, eye, and respiratory irritation. Handle with care.
-
Organic Solvents (Ethanol, Ethyl Acetate, Dichloromethane, Hexane, Petroleum Ether): Flammable and volatile. Avoid open flames and sources of ignition. Inhalation of vapors may cause respiratory irritation and other health effects.
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling procedures.
Materials and Reagents
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Deionized Water
-
Ethyl Acetate (Reagent grade or higher)
-
Petroleum Ether or Hexane (Reagent grade or higher)
-
Dichloromethane (Reagent grade or higher)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring capability)
-
Magnetic stir bars
-
Glass funnel
-
Filter paper
-
Büchner funnel and flask for vacuum filtration
-
Spatula
-
Watch glass
Step-by-Step Crystallization Protocols
Three primary methods are presented, utilizing different solvent systems. The choice of method will depend on the impurity profile of the crude material and the desired crystal characteristics. It is recommended to perform small-scale trials to determine the optimal conditions.
Protocol 1: Slow Cooling Crystallization from a Single Solvent (Ethanol)
This is a straightforward method suitable for compounds that have a significant difference in solubility in a given solvent at high and low temperatures.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Cooling: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to promote the formation of larger crystals.
-
Further Cooling: After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities from the mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.
Protocol 2: Solvent/Anti-Solvent Crystallization (Ethyl Acetate/Petroleum Ether)
This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "anti-solvent"). A similar protocol has been successfully used for the crystallization of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of ethyl acetate at room temperature with stirring.
-
Addition of Anti-Solvent: Slowly add petroleum ether (or hexane) dropwise to the stirred solution. Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the point of saturation.
-
Clarification: If the solution becomes overly turbid, add a few drops of ethyl acetate until it becomes clear again.
-
Crystallization: Cover the flask with parafilm, punch a few small holes in the top, and leave it undisturbed at room temperature. The slow evaporation of the more volatile solvent will gradually increase the concentration of the anti-solvent, inducing crystallization.
-
Isolation and Washing: Once a sufficient amount of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small amount of a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v).
-
Drying: Dry the crystals as described in Protocol 1.
Protocol 3: Solvent/Anti-Solvent Crystallization (Dichloromethane/Hexane)
This is another effective solvent/anti-solvent system, particularly for compounds with moderate polarity. A similar method is advised for the recrystallization of a related chromone derivative.[2][3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane at room temperature.
-
Addition of Anti-Solvent: Slowly add hexane to the solution with stirring until turbidity is observed.
-
Clarification: If necessary, add a few drops of dichloromethane to redissolve any precipitate.
-
Crystallization: Cover the flask and allow it to stand at room temperature for slow crystallization. For faster crystallization, the flask can be placed in a refrigerator.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Drying: Dry the crystals thoroughly.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No crystal formation | Solution is too dilute. | Evaporate some of the solvent to increase the concentration. |
| Compound is too soluble in the chosen solvent. | Try a different solvent or a solvent/anti-solvent system. | |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the melting point. | Use a lower boiling point solvent. Ensure slow cooling. Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling. |
| Poor recovery | Too much solvent was used. | Use a more minimal amount of solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| The compound has significant solubility in the cold solvent. | Choose a solvent in which the compound is less soluble at low temperatures. | |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration (hot filtration). Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |
Visualization of the Crystallization Workflow
The following diagram illustrates the general workflow for the slow cooling crystallization method.
Caption: General workflow for slow cooling crystallization.
References
Application Notes and Protocols: A Researcher's Guide to Homoisoflavonoid Synthesis Utilizing 7-Methoxy-4-chromanone
Introduction: The Significance of Homoisoflavonoids and the Strategic Role of 7-Methoxy-4-chromanone
Homoisoflavonoids represent a unique subclass of flavonoids characterized by a C16 skeleton (C6-C1-C1-C6), distinguishing them from the more common C15 backbone of other flavonoids.[1][2] These naturally occurring compounds, found in various plant families, have garnered significant attention from the scientific community due to their diverse and potent biological activities.[3][4] These activities include anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects, making them promising candidates for drug discovery and development.[2][5][6]
The chemical synthesis of homoisoflavonoids is a critical aspect of their study, as it allows for the production of these compounds in quantities sufficient for biological evaluation and the generation of novel analogs with potentially enhanced therapeutic properties.[7][8] A key starting material in the synthetic chemist's arsenal for accessing this important class of molecules is this compound. Its structure provides a pre-functionalized A-ring, a common substitution pattern in naturally occurring homoisoflavonoids, and a reactive C3 methylene group that serves as a handle for the introduction of the characteristic benzylidene moiety. This guide provides a comprehensive overview and detailed protocols for the synthesis of homoisoflavonoids using this compound as a strategic starting material.
Synthetic Strategy: The Core Condensation Reaction
The cornerstone of homoisoflavonoid synthesis from this compound is the condensation reaction with an aromatic aldehyde at the C3 position. This reaction, which forms the exocyclic double bond of the 3-benzylidene-4-chromanone core, can be effectively catalyzed by either acid or base.[2][4] The choice of catalyst and reaction conditions can influence the reaction rate and yield.
Visualizing the Synthetic Workflow
The overall synthetic pathway is a two-step process, beginning with the crucial condensation reaction followed by an optional reduction to yield the corresponding homoisoflavanone.
Caption: Overall workflow for homoisoflavonoid synthesis.
Mechanistic Insights: Acid- vs. Base-Catalyzed Condensation
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. Both acid and base-catalyzed pathways proceed through an aldol-type condensation mechanism.
Acid-Catalyzed Mechanism
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of this compound, which enhances the acidity of the α-protons at the C3 position. Tautomerization to the enol form provides the nucleophile for the subsequent reaction. The enol then attacks the protonated aromatic aldehyde, which is a more potent electrophile. Dehydration of the resulting aldol addition product readily occurs to yield the thermodynamically stable α,β-unsaturated ketone.[9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Obtaining and application of some homoisoflavonoids - MedCrave online [medcraveonline.com]
- 3. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A short synthesis of 7-amino alkoxy homoisoflavonoides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08990B [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of 3-Benzylidene-4-chromanone Derivatives as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Techniques for scaling up 7-Methoxy-4-chromanone production
An Application Guide for the Scalable Synthesis of 7-Methoxy-4-chromanone
Abstract
This compound is a pivotal intermediate in the synthesis of numerous biologically active compounds and serves as a key building block in drug discovery programs.[1][2][3] The chroman-4-one scaffold is recognized as a "privileged structure" due to its recurrence in molecules exhibiting a wide range of pharmacological activities.[1][3][4][5] This application note provides a detailed, two-step protocol for the scalable production of this compound, designed for researchers, chemists, and process development professionals. The described methodology is based on an efficient Michael addition followed by an acid-catalyzed intramolecular cyclization, selected for its high yields, operational simplicity, and amenability to scale-up. We will delve into the mechanistic rationale behind the chosen conditions, process optimization, safety considerations, and robust analytical methods for quality control.
Introduction and Strategic Overview
The primary challenge in transitioning a chemical synthesis from bench-scale to pilot or industrial scale is maintaining efficiency, safety, and product quality. The synthesis of this compound is no exception. While several routes exist, many rely on harsh conditions or expensive reagents unsuitable for large-scale production.
The strategy outlined herein involves a robust and cost-effective two-step sequence:
-
Step 1: Michael Addition: Reaction of 3-methoxyphenol with acrylonitrile to form the key intermediate, 3-(3-methoxyphenoxy)propanenitrile. This reaction is highly efficient and utilizes readily available starting materials.
-
Step 2: Intramolecular Cyclization (Houben-Hoesch type): Treatment of the nitrile intermediate with a strong acid mixture (Trifluoromethanesulfonic acid and Trifluoroacetic acid) to induce a cyclization and hydrolysis cascade, yielding the target this compound in high purity.[1]
This approach avoids the use of heavy metals and offers excellent regioselectivity, directly affording the desired 7-methoxy isomer.
Overall Synthetic Workflow
The following diagram provides a high-level overview of the entire production process, from starting materials to the purified final product.
Caption: High-level workflow for the two-step synthesis of this compound.
Detailed Protocols and Mechanistic Insights
Part A: Synthesis of 3-(3-methoxyphenoxy)propanenitrile (Precursor)
This step involves the conjugate addition of a phenoxide nucleophile to the electron-deficient alkene of acrylonitrile. The use of a non-nucleophilic base and an appropriate solvent is critical for high yield and selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Methoxyphenol | ≥99% | Commercial | Store under nitrogen. |
| Acrylonitrile | ≥99%, stabilized | Commercial | Acute Toxicant & Carcinogen. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Commercial | Ensure it is dry. |
| tert-Butanol | Anhydrous | Commercial | |
| Deionized Water | N/A | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl) | N/A | In-house |
Step-by-Step Protocol
-
Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet. Ensure the system is inerted by purging with nitrogen.
-
Reagent Charging: To the reactor, add 3-methoxyphenol (1.0 eq), potassium carbonate (0.2 eq), and tert-butanol (approx. 3-4 mL per gram of phenol).
-
Initiation: Begin stirring and heat the mixture to 50-60 °C to ensure dissolution and formation of the phenoxide.
-
Acrylonitrile Addition: Slowly add acrylonitrile (1.1 eq) dropwise over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 70 °C.
-
Causality: Slow addition is crucial to control the reaction exotherm and prevent polymerization of acrylonitrile, a common side reaction at elevated temperatures.
-
-
Reaction Monitoring: Stir the reaction at 60-65 °C for 4-6 hours. Monitor the consumption of 3-methoxyphenol by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). (Eluent for TLC: 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the potassium carbonate and rinse the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the tert-butanol and ethyl acetate.
-
Dilute the resulting oil with ethyl acetate (5 mL per gram of starting phenol) and deionized water (5 mL per gram).
-
Transfer to a separatory funnel, wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.
-
-
Purification: The crude product is often of sufficient purity (>95%) for the next step. If necessary, purification can be achieved via vacuum distillation.
Part B: Cyclization to this compound
This step is an intramolecular electrophilic aromatic substitution. The nitrile is activated by the strong protic acid (TfOH), forming a nitrilium ion intermediate. This electrophile is then attacked by the electron-rich aromatic ring, followed by hydrolysis of the resulting imine during aqueous work-up to give the ketone.
Caption: Simplified mechanism of the acid-catalyzed cyclization step.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(3-methoxyphenoxy)propanenitrile | From Part A | N/A | Ensure it is free of excess solvent. |
| Trifluoromethanesulfonic Acid (TfOH) | ≥99% | Commercial | Highly Corrosive. Handle with extreme care. |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercial | Corrosive. Use in a well-ventilated fume hood. |
| Ice | N/A | In-house | For quenching. |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Saturated NaHCO₃ solution | N/A | In-house | For neutralization. |
| Ethanol or Isopropanol | Reagent Grade | Commercial | For recrystallization. |
Step-by-Step Protocol
-
Reactor Setup: Use a clean, dry, glass-lined reactor equipped with a robust mechanical stirrer, thermometer, and nitrogen inlet.
-
Acid Charge: In a separate, dry vessel, prepare the acid mixture by carefully adding Trifluoromethanesulfonic Acid (1.5 eq) to Trifluoroacetic Acid (5.0 eq) with cooling.
-
Safety: Always add reagents in the specified order. This mixture is extremely corrosive. Ensure appropriate PPE (face shield, acid-resistant gloves, lab coat) is worn.
-
-
Cyclization:
-
Transfer the acid mixture to the main reactor and cool to 0 °C using an ice bath.
-
Add the nitrile precursor (1.0 eq) dropwise to the stirred acid mixture, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Quenching:
-
Prepare a separate vessel containing a vigorously stirred mixture of crushed ice and water (approx. 10-15 g of ice per gram of nitrile).
-
Crucial Step: Very slowly and carefully, pour the reaction mixture onto the ice slurry. This is a highly exothermic process. Control the rate of addition to keep the quench vessel temperature below 25 °C. A precipitate (the product) should form.
-
-
Work-up & Isolation:
-
Stir the slurry for 30 minutes, then extract the aqueous mixture with dichloromethane (3 x volume of TFA used).
-
Combine the organic layers and wash carefully with water, followed by saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, and finally with brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Scaling and Process Optimization
| Parameter | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-Up |
| Heat Management | Ice bath / Heating mantle | Jacketed reactor with thermal fluid | The cyclization and quench steps are highly exothermic. Efficient heat transfer is critical to avoid runaway reactions and side-product formation. |
| Reagent Addition | Dropping funnel | Metering pump | Precise control over addition rates is essential for managing exotherms and ensuring reaction consistency. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer | Efficient mixing is required to ensure homogeneity, especially in the viscous acid mixture and during the quench. |
| Purification | Column Chromatography | Recrystallization | Chromatography is not economically viable at scale. Developing a robust crystallization protocol is paramount for achieving high purity. |
| Material Handling | Glassware in fume hood | Closed-system transfers, specialized PPE | Handling large quantities of corrosive acids and toxic acrylonitrile requires enhanced engineering controls and safety protocols.[6] |
Analytical Quality Control
The final product must be rigorously tested to confirm its identity and purity.
| Test | Method | Specification |
| Appearance | Visual | Off-white to pale yellow solid |
| Identity | ¹H & ¹³C NMR | Conforms to the structure of this compound.[2][7] |
| Purity | HPLC (UV detection) | ≥98.0% |
| Melting Point | Capillary Method | Approx. 51-54 °C |
| Molecular Weight | Mass Spectrometry (ESI+) | m/z = 179.07 [M+H]⁺ (for C₁₀H₁₀O₃) |
Safety and Hazard Management
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Acrylonitrile: Is a highly flammable, toxic, and carcinogenic liquid. All manipulations must be performed in a certified chemical fume hood with appropriate PPE, including nitrile gloves (double-gloved) and safety goggles.
-
Trifluoromethanesulfonic Acid (TfOH) & Trifluoroacetic Acid (TFA): Are extremely corrosive and can cause severe burns upon contact. Use a face shield, acid-resistant apron, and heavy-duty acid gloves. Ensure an emergency shower and eyewash station are immediately accessible. The quench step is particularly hazardous due to the large exotherm.
-
Pressure: The quench step can generate gas; ensure the vessel is adequately vented.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough hazard analysis before scaling any reaction.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ijrpc.com [ijrpc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | 42327-52-6 [sigmaaldrich.com]
Application Notes & Protocols: Characterizing the Enzymatic Inhibition of 7-Methoxy-4-chromanone
Abstract
Enzyme inhibition is a cornerstone of drug discovery and development, providing a direct mechanism to modulate pathological processes.[1][2] 7-Methoxy-4-chromanone is a compound of interest for its potential therapeutic applications, which necessitates a thorough understanding of its interactions with target enzymes. These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to characterize the enzymatic inhibition profile of this compound. This document outlines the requisite theoretical background, detailed experimental protocols, data analysis, and interpretation, ensuring a robust and self-validating experimental design.
Introduction: The Rationale for Studying this compound
This compound belongs to the chromanone class of flavonoids, compounds known for a wide range of biological activities. Preliminary studies suggest its potential as an enzyme inhibitor, a property that is the foundation for many therapeutic drugs.[3][4] The inhibition of specific enzymes can rectify metabolic imbalances, block signaling pathways crucial for disease progression, or inhibit the life cycle of pathogens.[5] Therefore, a detailed characterization of how this compound inhibits a target enzyme is a critical step in its evaluation as a potential drug candidate. This guide will walk you through determining the inhibitor's potency (IC50) and elucidating its mechanism of action (MoA).
Foundational Principles of Enzyme Inhibition Assays
Enzyme assays are laboratory procedures used to measure the rate of an enzyme-catalyzed reaction.[6] The presence of an inhibitor will decrease this rate. The choice of assay depends on the specific enzyme and substrate, with common methods including spectrophotometric, fluorometric, and luminescent assays.[7][8]
-
Spectrophotometric Assays: These assays measure the change in absorbance of light at a specific wavelength as a substrate is converted to a product.[9] This method is widely used due to its simplicity and the broad availability of spectrophotometers.[10][11] For this protocol, we will focus on a UV-Visible spectrophotometric approach.
-
Fluorescence-Based Assays: These highly sensitive assays rely on a change in fluorescence upon the enzymatic conversion of a non-fluorescent or less-fluorescent substrate to a highly fluorescent product.[12][13]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during an enzymatic reaction, providing a universal, label-free method to determine kinetic parameters.[14][15][16]
The core of this guide will utilize a spectrophotometric approach due to its robustness and accessibility. The principles, however, are broadly applicable to other detection methods.
Pre-Experimental Considerations: Setting the Stage for Success
Before embarking on detailed inhibition studies, it is crucial to establish a robust and reproducible enzyme assay.
-
Enzyme and Substrate Selection: The choice of enzyme will be dictated by the therapeutic target of interest. The substrate should be specific for the enzyme and, for spectrophotometric assays, its conversion to product should result in a measurable change in absorbance.[9]
-
Buffer and Reaction Conditions: Optimal pH, temperature, and ionic strength are critical for enzyme stability and activity. These parameters should be determined empirically for the specific enzyme system.
-
Enzyme and Substrate Concentration: Initial experiments should be conducted to determine the Michaelis-Menten constants, Km and Vmax.[8] For inhibition studies, it is often recommended to use a substrate concentration at or near the Km value.[17]
Experimental Workflow: A Visual Guide
The following diagram outlines the logical flow of experiments for characterizing an enzyme inhibitor.
Caption: Experimental workflow for inhibitor characterization.
Detailed Protocols
Materials and Reagents
-
Target Enzyme
-
Substrate
-
This compound (Inhibitor)
-
Assay Buffer (e.g., Tris-HCl, Phosphate buffer at optimal pH)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
-
Multichannel pipettes
Protocol 1: Determination of IC50
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[18]
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a working solution of the enzyme in the assay buffer.
-
-
Set up Serial Dilutions of the Inhibitor:
-
Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v), as higher concentrations can inhibit the enzyme.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor dilution (or buffer for the 100% activity control, and a known potent inhibitor for the 0% activity control)
-
Enzyme solution
-
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate spectrophotometer and measure the absorbance at the appropriate wavelength over time (kinetic mode).[19] The rate of the reaction is the slope of the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:[20] % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[21][22]
-
Exemplary Data Presentation:
| This compound (µM) | Log [Inhibitor] | % Inhibition |
| 100 | 2 | 95.2 |
| 30 | 1.48 | 88.1 |
| 10 | 1 | 75.3 |
| 3 | 0.48 | 52.1 |
| 1 | 0 | 28.9 |
| 0.3 | -0.52 | 10.5 |
| 0.1 | -1 | 2.3 |
| 0 | - | 0 |
Resulting IC50: ~3 µM
Protocol 2: Mechanism of Action (MoA) Studies
To understand how this compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor.[23]
Step-by-Step Procedure:
-
Experimental Design:
-
Set up a matrix of reactions with several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and a range of substrate concentrations for each inhibitor concentration.
-
-
Assay Execution:
-
Follow the same procedure as the IC50 determination, measuring the initial reaction rates for each combination of substrate and inhibitor concentration.
-
-
Data Analysis and Visualization:
-
The data can be analyzed using several graphical methods to determine the mode of inhibition.[24]
-
Lineweaver-Burk Plot (Double Reciprocal Plot): This plot linearizes the Michaelis-Menten equation by plotting 1/Velocity against 1/[Substrate].[25][26][27]
-
Dixon Plot: This plot graphs 1/Velocity against the inhibitor concentration at different fixed substrate concentrations.[30][31][32] The intersection point of the lines can be used to determine the inhibition constant (Ki).[33]
-
Cornish-Bowden Plot: This method plots [Substrate]/Velocity against the inhibitor concentration.[34][35][36] It can be particularly useful for distinguishing between different inhibition models.
-
Visualization of Inhibition Models:
Caption: Key characteristics of different inhibition types.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing; Temperature fluctuations | Use calibrated pipettes; Ensure thorough mixing; Use a temperature-controlled plate reader. |
| No Inhibition Observed | Inhibitor concentration too low; Inhibitor instability; Incorrect assay conditions | Test a wider and higher concentration range; Check inhibitor stability in assay buffer; Re-optimize assay conditions. |
| Non-linear Reaction Rates | Substrate depletion; Enzyme instability; Product inhibition | Use lower enzyme concentration or measure initial rates over a shorter time; Check enzyme stability over the assay duration; Dilute the reaction if product inhibition is suspected.[3] |
| Inhibitor Precipitation | Poor solubility of this compound in aqueous buffer | Ensure the final DMSO concentration is sufficient to maintain solubility but does not affect enzyme activity; Visually inspect wells for precipitation. |
Conclusion and Further Steps
These protocols provide a robust framework for the initial characterization of this compound as an enzyme inhibitor. By determining its IC50 and elucidating its mechanism of action, researchers can gain critical insights into its therapeutic potential.[37] Subsequent studies may involve assessing the inhibitor's specificity against a panel of related enzymes, determining its binding kinetics using techniques like Surface Plasmon Resonance (SPR), and validating its effects in cell-based assays.[7]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. amsbio.com [amsbio.com]
- 7. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 8. longdom.org [longdom.org]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 11. journals.ipinnovative.com [journals.ipinnovative.com]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 16. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. IC50 - Wikipedia [en.wikipedia.org]
- 19. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 20. researchgate.net [researchgate.net]
- 21. clyte.tech [clyte.tech]
- 22. Star Republic: Guide for Biologists [sciencegateway.org]
- 23. sygnaturediscovery.com [sygnaturediscovery.com]
- 24. Khan Academy [khanacademy.org]
- 25. superchemistryclasses.com [superchemistryclasses.com]
- 26. Lineweaver-Burk Plot Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 27. 2minutemedicine.com [2minutemedicine.com]
- 28. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 29. medschoolcoach.com [medschoolcoach.com]
- 30. letstalkacademy.com [letstalkacademy.com]
- 31. brainly.com [brainly.com]
- 32. fiveable.me [fiveable.me]
- 33. genscript.com [genscript.com]
- 34. fiveable.me [fiveable.me]
- 35. The direct linear plot. A new graphical procedure for estimating enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 36. genscript.com [genscript.com]
- 37. fiveable.me [fiveable.me]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-4-chromanone
Welcome to the technical support center for the synthesis of 7-Methoxy-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established protocols and troubleshooting experience, this resource provides in-depth solutions to frequently encountered issues.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound and its derivatives typically follows a few key pathways. A prevalent method involves the intramolecular cyclization of a substituted phenol. One common starting material is 2'-hydroxy-4'-methoxyacetophenone.[1] This can be achieved through methods such as:
-
Claisen Condensation: Reaction of 2'-hydroxy-4'-methoxyacetophenone with a suitable reagent like diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) leads to a chromone intermediate which can be further processed.[1]
-
Michael Addition/Cyclization: Phenols can undergo a Michael addition to α,β-unsaturated compounds, followed by an intramolecular cyclization to form the chromanone ring. For instance, the reaction of phenols with acrylonitrile can lead to 3-aryloxypropanenitriles, which then cyclize in the presence of strong acids.[2]
-
Acid-Catalyzed Cyclization: Various acids, including polyphosphoric acid (PPA), hydrochloric acid, and p-toluenesulfonic acid, are used to catalyze the ring closure to form the chromone or chromanone ring system.[3]
Q2: What is the expected yield for this compound synthesis?
Yields can vary significantly depending on the chosen synthetic route, purity of reagents, and reaction conditions. For multi-step syntheses starting from 2'-hydroxy-4'-methoxyacetophenone, overall yields can range from moderate to good. For instance, a three-step synthesis involving Claisen condensation, hydrolysis, and subsequent reactions can have step-wise yields of 70-90%, with the final amidation step yielding around 60-75%.[4] Other routes, such as the Michael addition followed by acid-catalyzed cyclization, can also provide moderate to excellent yields.[2]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1][4] A suitable eluent system, such as dichloromethane/methanol (90:10 v/v), can be used to separate the starting materials, intermediates, and the final product on a silica gel plate.[1] Visualizing the spots under a UV lamp (254 nm and 366 nm) allows for a qualitative assessment of the consumption of reactants and the formation of the product.[1]
Q4: What are the key physical and chemical properties of this compound?
This compound is typically a yellow to brown solid.[5] It is characterized by a chromanone backbone with a methoxy group at the 7-position and a carbonyl group at the 4-position.[5] It has moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5] Its molecular formula is C10H10O3.[5]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues that may arise during the synthesis, leading to low yields or impure products.
Problem 1: Low or No Product Formation
Q: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Reagent Purity and Stoichiometry:
-
Insight: The purity of starting materials, especially the phenolic precursor and any coupling agents, is paramount. Impurities can inhibit the reaction or lead to unwanted side products. Accurate measurement of reagents is also critical.
-
Actionable Advice: Ensure all reagents are of high purity. If necessary, purify starting materials before use. For example, phthalic anhydride, if used in a related synthesis, can be purified by sublimation.[4] Double-check all calculations and weigh reagents accurately.[6]
-
-
Ineffective Catalyst or Reaction Conditions:
-
Insight: The choice and activity of the catalyst are critical for successful cyclization. For acid-catalyzed reactions, the concentration and temperature are key parameters. For base-catalyzed reactions, the strength and dryness of the base are important.
-
Actionable Advice:
-
If using a strong acid like PPA, ensure it is fresh and viscous. Inadequate heating can also lead to incomplete reaction.
-
For base-catalyzed reactions, use freshly prepared or properly stored strong bases like sodium ethoxide. Ensure the reaction is conducted under anhydrous conditions.
-
Carefully control the reaction temperature. Some reactions require dropwise addition of reagents to manage exothermic processes.[6]
-
-
-
Insufficient Reaction Time:
-
Insight: While protocols provide a guideline, reaction times can vary based on scale and specific lab conditions.
-
Actionable Advice: Continue to monitor the reaction by TLC beyond the initially specified time until the starting material is consumed or the reaction stalls.
-
Troubleshooting Workflow for Low Product Formation:
Caption: Troubleshooting Decision Tree for Low Product Yield.
Problem 2: Formation of Multiple Products (Side Reactions)
Q: My TLC plate shows the desired product spot, but also several other significant spots. What are these side products and how can I minimize their formation?
A: The formation of multiple products indicates competing reaction pathways. Identifying and suppressing these side reactions is key to improving the yield of this compound.
Common Side Reactions and Mitigation Strategies:
-
Intermolecular Reactions:
-
Insight: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymeric materials or dimers.
-
Actionable Advice: Employ high-dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
Ortho vs. Para Acylation (in Friedel-Crafts type reactions):
-
Insight: In syntheses involving Friedel-Crafts acylation of substituted phenols, acylation can occur at different positions on the aromatic ring, leading to isomeric products. The directing effects of the existing substituents play a crucial role.
-
Actionable Advice: The choice of catalyst and solvent can influence the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, SnCl₄) and solvent systems to favor the desired isomer.
-
-
Decomposition of Starting Material or Product:
-
Insight: Harsh reaction conditions, such as high temperatures or prolonged exposure to strong acids or bases, can lead to the degradation of either the starting material or the desired product.
-
Actionable Advice:
-
Monitor the reaction closely and quench it as soon as the starting material is consumed.[6]
-
If decomposition is observed before the reaction is complete, consider quenching early and attempting to isolate the product from the remaining starting material.[6]
-
Explore milder reaction conditions, such as using a less aggressive catalyst or running the reaction at a lower temperature for a longer duration.
-
-
Problem 3: Difficulties in Product Purification
Q: I have a crude product mixture that is difficult to purify by column chromatography. The fractions are not clean, and I'm losing a significant amount of product. What can I do?
A: Purification is a critical step where significant product loss can occur. Optimizing the purification strategy can dramatically improve the final yield.
Purification Optimization Strategies:
-
Recrystallization:
-
Insight: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective method for obtaining a high-purity product with good recovery.
-
Actionable Advice: Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A common solvent system for chromanone derivatives is dichloromethane/n-hexane.[1][4]
-
-
Flash Column Chromatography Optimization:
-
Insight: The choice of eluent is critical for good separation in column chromatography. A suboptimal solvent system can lead to poor resolution and product loss.
-
Actionable Advice:
-
Systematically screen different eluent systems using TLC to find the one that provides the best separation between the product and impurities.
-
A common eluent for chromanones is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1][7]
-
Ensure the silica gel is properly packed and the column is not overloaded with the crude product.
-
-
-
Work-up Procedure:
-
Insight: The work-up procedure is crucial for removing catalysts and other reagents before purification. Incomplete removal can interfere with chromatography and crystallization.
-
Actionable Advice:
-
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks in the packing.
-
Loading: Carefully add the dried crude product-silica mixture to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]
III. Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Quick and effective way to track reactant consumption and product formation.[1][4] |
| Common Eluent for TLC | Dichloromethane/Methanol (90:10 v/v) | Provides good separation for many chromanone derivatives.[1] |
| Purification Method | Flash Column Chromatography | Effective for separating the desired product from side products and unreacted starting materials.[1][7] |
| Recrystallization Solvents | Dichloromethane/n-hexane | Often yields high-purity crystalline product.[1][4] |
IV. References
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide - Books. (2020, August 28). Retrieved from --INVALID-LINK--
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, July 2). Retrieved from --INVALID-LINK--
-
An efficient synthesis of 4-chromanones - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (n.d.). Retrieved from --INVALID-LINK--
-
(E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells - MDPI. (2024, October 14). Retrieved from --INVALID-LINK--
-
Synthesis of Chromones and Flavones - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent - NIH. (2021, June 1). Retrieved from --INVALID-LINK--
-
CAS 42327-52-6: this compound | CymitQuimica. (n.d.). Retrieved from --INVALID-LINK--
References
Technical Support Center: Overcoming Solubility Challenges with 7-Methoxy-4-chromanone
Welcome to the technical support guide for 7-Methoxy-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction to this compound
This compound (CAS No. 42327-52-6) is a flavonoid derivative belonging to the chromanone class of oxygen-containing heterocycles[1][2]. It is a solid compound, typically yellow to brown in appearance[1]. Like many flavonoids, its polycyclic and largely hydrophobic structure results in poor water solubility, a significant hurdle for researchers in biological and pharmaceutical studies[3][4]. This guide provides a series of troubleshooting steps and advanced strategies to overcome this critical issue.
Frequently Asked Questions (FAQs): First Steps in Solubilization
This section addresses the most common initial hurdles researchers face.
Q1: I'm trying to dissolve this compound directly in my aqueous buffer (like PBS or cell media), and it's not working. Why?
A: This is expected behavior. The molecular structure of this compound is predominantly nonpolar, making it hydrophobic or "water-fearing." Aqueous solutions are highly polar and will not effectively solvate the compound, leading to insolubility. Direct dissolution in aqueous media is not a viable method. You must begin by preparing a concentrated stock solution in a suitable organic solvent.
Q2: What is the best organic solvent for creating a concentrated stock solution of this compound?
A: The most effective and commonly used solvents for creating stock solutions of poorly soluble compounds like this compound are Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH)[1].
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Notes for Biological Assays |
| DMSO | 78.13 | 189 | 1.10 | Excellent solubilizing power. Generally used at <0.5% (v/v) in final cell culture media to avoid toxicity. |
| Ethanol (EtOH) | 46.07 | 78.37 | 0.789 | Good solubilizing power. Often tolerated at slightly higher concentrations than DMSO in some assays, typically <1% (v/v). |
| Methanol (MeOH) | 32.04 | 64.7 | 0.792 | Can be used, but is generally more toxic to cells than ethanol. |
Data sourced from various chemical property databases.
Protocol: Start by dissolving the compound in a small amount of pure DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the solid is completely dissolved by vortexing or gentle warming (do not exceed 37°C to prevent degradation).
Q3: My compound dissolved perfectly in DMSO, but when I added it to my aqueous buffer, it immediately turned cloudy and a precipitate formed. What happened?
A: This phenomenon is known as precipitation upon dilution . Your high-concentration stock solution is stable because the organic solvent (DMSO) is the primary solvating agent. When you introduce a small volume of this stock into a large volume of an aqueous buffer, the DMSO is diluted, and its concentration drops dramatically. The primary solvent becomes water, which cannot keep the hydrophobic this compound in solution, causing it to crash out or precipitate. This is a clear indication that a simple dilution is insufficient and a more advanced formulation strategy is required.
Q4: How can I be certain my compound is fully dissolved versus a very fine, suspended precipitate?
A: Visual inspection is the first step. A true solution will be perfectly clear and transparent, with no visible particles, cloudiness (turbidity), or Tyndall effect (light scattering when a laser pointer is shone through the vial). For quantitative confirmation, you can filter the solution through a 0.22 µm syringe filter. If the concentration of the filtrate, as measured by a technique like HPLC-UV, is the same as the intended concentration, the compound is fully dissolved. A lower concentration indicates that some of the compound was present as insoluble precipitate and was removed by the filter.
Advanced Solubilization Strategies: A Troubleshooting Guide
If preparing a stock in an organic solvent and diluting it leads to precipitation, you must employ a formulation strategy to enhance the apparent solubility of this compound in your final aqueous system.
Strategy 1: Co-Solvent Systems
The principle of co-solvency is to modify the polarity of the aqueous medium by adding a water-miscible organic solvent, making the final solution more hospitable to a hydrophobic solute[5][6]. This reduces the interfacial tension between the compound and the aqueous solution[7].
Experimental Protocol: Preparing a Co-Solvent Formulation
-
Solvent Selection: Choose a biocompatible co-solvent. Propylene glycol (PG), polyethylene glycol 400 (PEG-400), and ethanol are common choices.
-
Stock Preparation: Prepare a high-concentration stock of this compound in your chosen co-solvent (e.g., 20 mM in 100% PG).
-
Titration and Optimization:
-
Set up a series of test vials of your final aqueous buffer (e.g., PBS).
-
In the first vial, add the co-solvent alone (e.g., to a final concentration of 10% v/v) to serve as a vehicle control.
-
In subsequent vials, add your compound stock to achieve the desired final concentration, ensuring the final co-solvent percentage remains constant.
-
Observe for precipitation immediately and after a set time (e.g., 2 hours).
-
-
Scaling Up: If the solution remains clear, you have found a suitable co-solvent concentration. If not, you may need to increase the percentage of the co-solvent.
Troubleshooting Co-Solvent Systems:
-
Precipitation still occurs: The required co-solvent concentration may be too high for your experimental system (e.g., toxic to cells). You may need to try a different co-solvent or combine this approach with another strategy.
-
Concern for Biological Assays: Always test the final concentration of your co-solvent alone (the vehicle control) in your assay to ensure it does not produce an effect on its own. Hydrophilic co-solvents can sometimes be released quickly upon emulsification, leading to a drop in solubility over time[8].
Workflow for Co-Solvent System Development
Caption: Workflow for developing a co-solvent system.
Strategy 2: Surfactant-Mediated Micellar Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles[9]. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can be encapsulated within this core, allowing it to be dispersed in an aqueous solution[10][11].
Experimental Protocol: Using Surfactants
-
Surfactant Selection: For biological applications, non-ionic surfactants are preferred due to their lower toxicity. Common choices include Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20).
-
Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 1-5% w/v).
-
Prepare Compound Stock: Create a concentrated stock of this compound in a small amount of a water-miscible organic solvent like ethanol.
-
Combine and Solubilize: Slowly add the compound stock dropwise to the vigorously stirring surfactant solution. The micelles will form around the compound molecules.
-
Equilibration: Allow the solution to stir for 1-2 hours at room temperature to ensure complete encapsulation. The resulting solution should be a clear microemulsion.
Troubleshooting Surfactant Systems:
-
Choosing a Surfactant: The choice depends on the drug's properties and the required route of administration[9]. Ionic surfactants can offer excellent solubilization but may be more disruptive to biological membranes[12].
-
Assay Interference: Surfactants can interfere with certain biological assays by denaturing proteins or disrupting cell membranes. Always run a vehicle control with the surfactant alone.
Strategy 3: Cyclodextrin Inclusion Complexation
This is a highly effective method for flavonoids[13]. Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone. The interior of the cone is hydrophobic, while the exterior is hydrophilic. The this compound ("guest") can fit inside the hydrophobic cavity of the CD ("host"), forming a water-soluble inclusion complex[3][4].
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred over natural β-cyclodextrin due to its higher aqueous solubility and lower toxicity. Studies show that complexation can increase flavonoid solubility by hundreds of times[3].
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
This protocol is based on the widely used freeze-drying method[14][15].
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Dissolution:
-
Dissolve the HP-β-CD completely in water or your desired buffer with stirring.
-
Separately, dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
-
Complexation: Slowly add the compound solution to the stirring HP-β-CD solution.
-
Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow the complex to form and reach equilibrium.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a dry powder of the inclusion complex.
-
Reconstitution: This powder can now be readily dissolved in your aqueous buffer to the desired final concentration.
Troubleshooting Cyclodextrin Systems:
-
Low Solubilization: The 1:1 molar ratio may not be optimal. You can try increasing the concentration of HP-β-CD (e.g., 1:2 or 1:5 ratio of compound to CD).
-
Confirmation of Complex Formation: While not required for every experiment, formal characterization can be done using techniques like Differential Scanning Calorimetry (DSC), which shows the disappearance of the melting point of the pure compound upon complexation[15].
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of hydrophobic drug into a cyclodextrin host.
Verification, Quantification, and Stability
Q5: How can I accurately measure the concentration of my final solubilized formulation?
For accurate quantification, especially after complex formulation procedures, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method[16].
Basic HPLC Protocol Outline:
-
System: A standard HPLC system with a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient needs to be optimized.
-
Detection: UV detector set to the maximum absorbance wavelength (λmax) of this compound.
-
Quantification: Create a standard curve using known concentrations of the compound dissolved in an organic solvent (e.g., methanol). Use this curve to determine the concentration of your final aqueous formulation after appropriate dilution.
Q6: What are the best practices for storing my this compound solutions?
Improper storage can lead to degradation of the compound or precipitation out of a metastable solution[17].
-
Stock Solutions (in pure organic solvent): Store at -20°C or -80°C in tightly sealed, amber glass vials to protect from light and evaporation. Avoid repeated freeze-thaw cycles by aliquoting the stock into smaller, single-use volumes.
-
Working Solutions (final aqueous formulations): It is highly recommended to prepare these fresh for each experiment. The stability of these complex formulations can be limited. If you must store them, keep them at 4°C for no longer than 24 hours, and visually inspect for any signs of precipitation before use.
Summary of Solubilization Strategies
| Strategy | Principle | Ease of Use | Biocompatibility | Key Consideration |
| Co-Solvents | Modifies solvent polarity[5]. | High | Moderate | Potential for solvent toxicity and drug precipitation upon dilution[8]. |
| Surfactants | Micellar encapsulation[9]. | Moderate | Moderate | Potential for assay interference and membrane disruption. |
| Cyclodextrins | Host-guest inclusion complex[3]. | Moderate | High | Highly effective for flavonoids; requires optimization of molar ratios. |
This guide provides a comprehensive framework for addressing the solubility of this compound. By understanding the underlying principles of these techniques, researchers can systematically overcome solubility hurdles and generate reliable, reproducible data.
References
- 1. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cyclodextrinnews.com [cyclodextrinnews.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmedicinejournal.com [pharmedicinejournal.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.korea.ac.kr [pure.korea.ac.kr]
- 15. pnfs.or.kr [pnfs.or.kr]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 7-hydroxy-4-chromanone
Welcome to the technical support center for the methylation of 7-hydroxy-4-chromanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common experimental hurdles and successfully synthesize 7-methoxy-4-chromanone.
Introduction to the Methylation of 7-hydroxy-4-chromanone
The O-methylation of 7-hydroxy-4-chromanone is a crucial step in the synthesis of various biologically active molecules. This reaction, typically proceeding via a Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group followed by a nucleophilic attack on a methylating agent. While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to low yields, side product formation, and purification challenges. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: I am observing a low or no yield of my desired product, this compound. What are the potential causes and how can I troubleshoot this?
A low or non-existent yield is one of the most common issues in the methylation of phenols. The root cause can often be traced back to one of three areas: the reactants, the reaction conditions, or the work-up procedure.
Potential Causes & Troubleshooting Steps:
-
Ineffective Deprotonation of the Phenolic Hydroxyl Group: The first step of the Williamson ether synthesis is the formation of a phenoxide ion. If the base is not strong enough or is of poor quality, this step will be inefficient.
-
Troubleshooting:
-
Choice of Base: For phenols, moderately strong bases are typically sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice.[1] For more stubborn reactions, stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions.[2][3]
-
Base Quality: Ensure your base is fresh and has been stored correctly. For example, NaH should be a fine gray powder; a whitish appearance may indicate deactivation.[3]
-
Solvent Compatibility: The choice of solvent can influence the base's effectiveness. Polar aprotic solvents like acetone, DMF, or acetonitrile are generally preferred as they solvate the cation, leaving a more reactive "naked" alkoxide.[3]
-
-
-
Poor Quality or Inappropriate Methylating Agent: The reactivity of the methylating agent is critical.
-
Troubleshooting:
-
Choice of Methylating Agent: Dimethyl sulfate (DMS) and methyl iodide (MeI) are highly reactive and common choices.[1] However, they are toxic and should be handled with care. Dimethyl carbonate (DMC) is a greener and less hazardous alternative, though it may require higher temperatures or the use of a phase-transfer catalyst.[4][5][6]
-
Reagent Purity: Use freshly opened or purified methylating agents. Over time, these reagents can degrade.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters that need to be optimized.
-
Troubleshooting:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions.[3] A typical starting point for reactions with K₂CO₃ in acetone is reflux temperature (around 56°C).[1] For reactions with DMC, temperatures of 120-160°C may be necessary.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product decomposition from prolonged heating.[3]
-
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. The presence of water can consume the base and hydrolyze the methylating agent.[3]
-
-
Below is a decision-tree diagram to guide your troubleshooting process for low or no product yield.
Caption: Troubleshooting Decision Tree for Low Product Yield.
FAQ 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Side product formation can complicate purification and reduce the overall yield. In the methylation of 7-hydroxy-4-chromanone, the most likely side reactions are C-alkylation and reactions involving the ketone functionality.
Potential Side Products and Mitigation Strategies:
-
C-Alkylation: While O-methylation is generally favored for phenols, under certain conditions, methylation can occur on the aromatic ring (C-alkylation).
-
Mitigation:
-
Choice of Solvent and Base: O-methylation is favored in polar aprotic solvents. The combination of a relatively soft base like K₂CO₃ and a polar aprotic solvent like acetone or DMF generally favors O-alkylation.
-
Microwave-Assisted Synthesis: Some studies have shown that microwave-assisted O-methylation can be highly selective, with no C-methylated products observed.[7]
-
-
-
Reactions at the Ketone: The ketone at the 4-position of the chromanone ring can potentially react under certain conditions, although it is generally less reactive than the phenolic hydroxyl group.
-
Mitigation:
-
Mild Reaction Conditions: Avoid overly harsh bases or excessively high temperatures, which could promote side reactions at the ketone.
-
Protecting Groups: In complex syntheses where the ketone might interfere with subsequent steps, it can be protected as an acetal.[8] However, for a simple methylation, this is usually unnecessary.
-
-
FAQ 3: I am having difficulty purifying my final product, this compound. What are the recommended purification methods?
Effective purification is essential to obtain a high-purity final product. The choice of method will depend on the nature of the impurities.
Purification Protocols:
-
Initial Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If you used a solid base like K₂CO₃, filter it off.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water, a dilute acid (e.g., 1M HCl) to remove any remaining base, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[9]
-
-
Chromatography and Recrystallization:
-
Flash Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting material and side products. A common eluent system is a gradient of ethyl acetate in hexane.[10]
-
Recrystallization: If the crude product is a solid, recrystallization can be an excellent final purification step. Common solvents for recrystallization of chromanone derivatives include hexane or a mixture of dichloromethane and hexane.[9][10]
-
Experimental Protocols
General Protocol for the Methylation of 7-hydroxy-4-chromanone
This protocol provides a starting point for your optimization experiments.
Caption: General Experimental Workflow for Methylation.
Step-by-Step Procedure:
-
To a solution of 7-hydroxy-4-chromanone (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5-2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add dimethyl sulfate (1.1-1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up as described in the purification section.
-
Purify the crude product by flash column chromatography followed by recrystallization if necessary.
Table 1: Comparison of Common Methylating Agents and Conditions
| Methylating Agent | Base | Solvent | Temperature | Advantages | Disadvantages |
| Dimethyl Sulfate (DMS) | K₂CO₃ | Acetone, DMF | Reflux | High reactivity, good yields.[1] | Toxic. |
| Methyl Iodide (MeI) | K₂CO₃, NaH | Acetone, THF | Reflux | High reactivity. | Toxic, volatile. |
| Dimethyl Carbonate (DMC) | K₂CO₃, Cs₂CO₃ | DMF, or neat | 90-160°C | "Green" reagent, low toxicity.[4][5][6] | Requires higher temperatures, may be slower. |
| Tetramethylammonium Hydroxide (TMAH) | - | Ethanol | 120°C (Microwave) | Green solvent, high selectivity.[7] | Requires microwave reactor. |
Underlying Scientific Principles: The Williamson Ether Synthesis
The methylation of 7-hydroxy-4-chromanone is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism.
Caption: Mechanism of the Williamson Ether Synthesis.
-
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a nucleophilic phenoxide ion. The pKa of a typical phenol is around 10, so a base whose conjugate acid has a pKa significantly higher than 10 is required for complete deprotonation.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of the methylating agent in an SN2 fashion.[11] This step works best with methyl and primary alkyl halides.[11]
Understanding this mechanism is key to troubleshooting. For instance, a failure in the first step (deprotonation) will prevent the reaction from proceeding, while issues with the SN2 step, such as steric hindrance (not an issue for a methyl group) or a poor leaving group on the methylating agent, will also lead to low yields.
By systematically addressing the potential points of failure outlined in this guide, you can optimize your reaction conditions and achieve a high yield of pure this compound.
References
- 1. reddit.com [reddit.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient O-Methylation of Phenols with Dimethyl Carbonate | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refinement of Purification Techniques for High-Purity 7-Methoxy-4-chromanone
Welcome to the technical support center for the purification of 7-Methoxy-4-chromanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound. Here, we address common challenges and frequently asked questions encountered during the purification process, providing not just solutions but also the underlying principles to empower your experimental design.
Part 1: Initial Purity Assessment & Common Impurities
A successful purification strategy begins with understanding your crude material. The nature and quantity of impurities will dictate the most efficient path to achieving high purity.
Q1: What are the likely impurities in my crude this compound sample?
A1: The impurities present are almost always by-products from the synthetic route employed. If you are following a common synthesis path, such as the intramolecular Friedel-Crafts cyclization or a Michael addition-based method, you can expect to see several types of impurities[1][2]:
-
Unreacted Starting Materials: The most common starting material is 2'-hydroxy-4'-methoxyacetophenone or related phenolic compounds[3][4]. Their presence suggests an incomplete reaction.
-
Regioisomers: Depending on the precursors, isomeric chromanones can form. These are often the most challenging impurities to remove due to their similar physical properties.
-
Polymeric By-products: Strong acid catalysts used in some cyclization reactions can sometimes lead to the formation of high molecular weight polymeric material[5].
-
Solvent Adducts: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO) can be present.
-
Reagents and Catalysts: Traces of coupling agents (like PyBOP), bases (like DIPEA), or acids used in the synthesis may persist after initial work-up[6].
Q2: Which analytical technique should I use for a quick initial purity check?
A2: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for a rapid assessment of your crude product's complexity.[6]
-
Recommended TLC System: A good starting point is a mobile phase of dichloromethane/methanol (90:10 v/v) on silica gel plates.[3][6]
-
Interpretation: A single spot indicates relatively high purity, while multiple spots reveal the presence of impurities. The relative Rf values can give you an initial idea of the polarity differences between your product and the impurities, which is crucial for developing a column chromatography method.
Part 2: Primary Purification Technique: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample and should often be the first method attempted.
Q3: My this compound is "oiling out" instead of crystallizing. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid. This is a common problem when the boiling point of the solvent is too high or when significant impurities are present, which depresses the melting point of the mixture[5].
Troubleshooting Steps:
-
Lower the Temperature: Re-heat the solution until the oil dissolves completely, then allow it to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the mixture to reduce the saturation level.
-
Change the Solvent System: Your current solvent may be too good a solvent. Try a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane) and then slowly add a "poor" solvent (e.g., n-hexane) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.[3][7] A dichloromethane/n-hexane mixture is a highly recommended starting point for this compound.[6]
Workflow: Troubleshooting Failed Recrystallization
Caption: Troubleshooting decision tree for common crystallization problems.
Q4: What are the best solvents for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound and similar structures, the following systems have proven effective:
| Solvent System | Comments | Reference |
| Dichloromethane / n-Hexane | A highly effective solvent/anti-solvent pair. Dissolve in minimal hot DCM, then add hexane until cloudy.[3][6] | |
| Ethanol (90%) | A good single-solvent option for moderately polar compounds.[8] | |
| Ethyl Acetate / Hexane | Another effective solvent pair, useful if DCM/Hexane fails.[4][7] | |
| Water | Generally unsuitable as this compound is an organic compound with low water solubility.[7][9] |
Protocol 1: Recrystallization using a Dichloromethane/n-Hexane Solvent Pair
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of warm dichloromethane (DCM) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While gently swirling the warm DCM solution, add n-hexane dropwise until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of warm DCM to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for an hour.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[3]
-
Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[3]
Part 3: Secondary Purification Technique: Column Chromatography
When recrystallization is ineffective, particularly for removing impurities with similar solubility profiles or when dealing with an oily product, column chromatography is the method of choice.
Workflow: Purification Strategy Decision Guide
Caption: Decision guide for selecting the appropriate purification method.
Q5: What is the best solvent system (eluent) for purifying this compound by flash column chromatography?
A5: The choice of eluent is critical and should be determined by preliminary TLC analysis. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.
| Eluent System | Stationary Phase | Comments | Reference |
| Dichloromethane / Methanol (9:1 v/v) | Silica Gel | A proven system for chromone carboxamide derivatives, effective for separating polar by-products.[3][6] | |
| Ethyl Acetate / Hexane (e.g., starting at 5% EtOAc) | Silica Gel | A versatile, less toxic alternative. The polarity can be gradually increased to elute the product.[4][10] |
Q6: My compound is streaking or "tailing" on the silica gel column. How can I get sharp bands and good separation?
A6: Tailing is often caused by undesirable interactions between the analyte and the stationary phase or by overloading the column.
-
Acid-Base Interactions: Although this compound is not strongly basic, some heterocyclic compounds can interact with the acidic silanol groups on the silica surface, causing tailing. While adding a modifier like triethylamine is common for basic amines, it is generally not necessary for this compound[11]. The issue is more likely related to the points below.
-
Column Overloading: You may have loaded too much crude material onto the column. A general rule is to use a ratio of at least 30:1 (silica gel:crude product) by weight.
-
Poor Solubility in Eluent: If the compound is not fully soluble in the eluent, it will streak from the point of loading. Ensure your sample is fully dissolved in a minimum amount of the mobile phase before loading.
-
Sample Loading Technique: Load the sample in a highly concentrated, narrow band. Dry loading (adsorbing the crude product onto a small amount of silica gel before adding it to the column) often gives superior results to liquid loading.
Protocol 2: Flash Column Chromatography
-
TLC Optimization: Develop a solvent system using TLC. For example, find the ratio of Ethyl Acetate (EtOAc) in Hexane that gives your product an Rf of ~0.3.
-
Column Packing: Slurry pack a column with silica gel in the initial, low-polarity eluent (e.g., 100% Hexane or 5% EtOAc in Hexane).[10]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel (~2x the weight of your product) and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution) according to your TLC results.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Part 4: Purity Verification
Q7: How can I confirm the purity and identity of my final product?
A7: A combination of chromatographic and spectroscopic methods is required to definitively assess purity and confirm the structure.
-
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of a final compound.[12] A single, sharp peak on multiple systems provides strong evidence of high purity.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, multiplicities, and integrations for all protons and carbons.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting range[5].
-
References
- 1. researchgate.net [researchgate.net]
- 2. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. prepchem.com [prepchem.com]
- 9. 7-hydroxy-3-(3-hydroxy-4-methoxybenzyl)-5-methoxy-4-chromanone, 107585-73-9 [thegoodscentscompany.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. A novel method for the determination of chemical purity and assay of menaquinone-7. Comparison with the methods from the official USP monograph [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 7-Methoxy-4-chromanone
Welcome to the dedicated technical support center for 7-Methoxy-4-chromanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound during storage and experimental use. Here, you will find scientifically grounded troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity of your samples.
Introduction to the Stability of this compound
This compound is a ketone and ether-containing heterocyclic compound with a chromanone core. Its stability is paramount for reproducible experimental results. Degradation can be initiated by several factors, including improper storage conditions, exposure to light, extreme temperatures, and incompatible chemical environments. This guide will walk you through the potential degradation pathways and provide actionable strategies to maintain the compound's purity and activity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to prevent exposure to moisture and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) is recommended. The compound should be stored away from strong oxidizing agents, acids, and bases.
Q2: My this compound powder has changed color. What does this indicate?
A2: A color change, such as yellowing or browning, is often an initial sign of degradation. This can be caused by oxidation or photodegradation. It is advisable to assess the purity of the compound using an appropriate analytical method, such as HPLC, before further use.
Q3: Can I store this compound in solution?
A3: While convenient, storing this compound in solution for extended periods is not recommended as it can accelerate degradation, particularly hydrolysis. If you must store it in solution, use a dry, aprotic solvent, protect it from light, and store it at low temperatures (e.g., -20 °C). Prepare fresh solutions for critical experiments whenever possible.
Q4: What are the primary causes of this compound degradation?
A4: The main culprits for degradation are:
-
Oxidation: The chromanone ring and methoxy group can be susceptible to oxidative cleavage.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions.
-
Hydrolysis: The ether linkage can be susceptible to cleavage under acidic or basic conditions, especially in aqueous solutions.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
Troubleshooting Guide: Investigating and Preventing Degradation
This section provides a systematic approach to identifying and resolving degradation issues with this compound.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when you suspect degradation of your this compound sample.
Caption: A step-by-step workflow for troubleshooting suspected degradation of this compound.
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing them. Below are the most probable degradation pathways based on its chemical structure.
Oxidizing agents can attack the chromanone ring system. The presence of the electron-donating methoxy group can influence the sites of oxidation.
Caption: Simplified representation of oxidative degradation.
Aromatic ketones are known to be photosensitive. Upon absorption of UV light, this compound can undergo various photochemical reactions, including the formation of radical species that can lead to a cascade of degradation products.
Caption: Potential photodegradation routes of this compound.
The ether linkage of the methoxy group can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of the corresponding phenol.
Caption: Plausible hydrolytic cleavage of the methoxy group.
Experimental Protocols
A forced degradation study is essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat at 60 °C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a hot air oven at 105 °C for 48 hours.
-
Dissolve the stressed solid in methanol to the desired concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a known amount of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]
-
Dissolve the stressed solid in methanol for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the control and stressed samples.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Ensure baseline separation between the parent peak and any degradation product peaks. If separation is not optimal, adjust the gradient, mobile phase composition, or other chromatographic parameters.
-
For identification of degradation products, collect the fractions corresponding to the new peaks and subject them to mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis.[3][4]
Summary of Preventative Measures
To minimize the degradation of this compound, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (long-term) | Reduces the rate of thermal degradation. |
| Light Exposure | Store in amber vials or in the dark | Prevents photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container | Minimizes oxidative degradation. |
| Moisture | Store in a desiccator or with a desiccant | Prevents hydrolysis and moisture-induced clumping. |
| pH | Avoid strongly acidic or basic conditions, especially in solution | Prevents hydrolytic degradation. |
| Solvents for Storage | Use dry, aprotic solvents if solution storage is necessary. Prepare fresh solutions when possible. | Minimizes solvent-mediated degradation. |
By implementing these storage and handling procedures and utilizing the provided troubleshooting guide, you can significantly enhance the stability and reliability of your this compound samples, leading to more accurate and reproducible research outcomes.
References
Enhancing the stability of 7-Methoxy-4-chromanone for in vitro assays
An Application Scientist's Guide to Stabilizing 7-Methoxy-4-chromanone in Your Research
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that achieving reproducible and reliable results is paramount. This guide is designed to move beyond simple instructions, offering in-depth explanations and validated protocols to address the stability challenges you may encounter with this compound in in vitro assays. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design more robust experiments.
Frequently Asked Questions & Troubleshooting
Here, we address common issues encountered by researchers. Our focus is on the underlying chemical principles to help you make informed decisions in your specific experimental context.
Q1: I'm having trouble dissolving this compound. My prepared solutions are cloudy or show precipitate upon dilution in aqueous media. What is the correct procedure?
A1: This is a classic solubility challenge. This compound is a solid organic compound with moderate solubility in common organic solvents and very low solubility in water.[1][2] Cloudiness or precipitation indicates that the compound is crashing out of solution, which will lead to inaccurate concentration and unreliable assay results.
The Underlying Issue: Polarity and Solvent Choice The core of the problem lies in the significant polarity difference between your initial stock solvent (likely DMSO) and your final aqueous assay buffer. A high-concentration DMSO stock, when diluted into an aqueous medium, creates microenvironments where the DMSO concentration is too low to keep the compound dissolved.
Solution & Best Practices:
-
Primary Stock Preparation: Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for creating a high-concentration primary stock (e.g., 10-50 mM).[1] Ethanol is a viable alternative.[1]
-
Intermediate Dilutions: Avoid making large, single-step dilutions directly from your high-concentration DMSO stock into your final aqueous buffer. A serial or two-step dilution is preferable. First, dilute the DMSO stock into your assay medium that contains a solubilizing agent, if compatible (e.g., serum in cell culture media), before the final dilution.
-
Final Concentration: Be mindful of the final DMSO concentration in your assay. Most cell-based assays can tolerate up to 0.5% DMSO, but it is crucial to validate this for your specific cell line and endpoint. Always include a vehicle control (media + equivalent DMSO percentage) in your experiments.
-
Vortexing and Temperature: After each dilution step, ensure the solution is thoroughly mixed by vortexing. Gentle warming in a 37°C water bath can sometimes aid dissolution, but this must be balanced against the risk of thermal degradation (see Q2).
See Protocol 1 for a detailed, step-by-step methodology for preparing stock solutions.
| Solvent | Polarity Index | Typical Use & Comments |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Recommended. Excellent for high-concentration primary stocks. Hygroscopic; use anhydrous grade and store properly.[1] |
| Ethanol (EtOH) | 4.3 | Good Alternative. Suitable for stock solutions. Can be more volatile than DMSO.[1] |
| Methanol (MeOH) | 5.1 | Can be used, but is generally more toxic to cells than ethanol. |
| Water | 10.2 | Poor. Very low solubility reported.[2] Not suitable as a primary solvent. |
| Phosphate-Buffered Saline (PBS) | ~10.2 | Poor. The compound will not dissolve directly in PBS. Used as the final assay buffer. |
| Polarity Index values are relative; higher numbers indicate greater polarity.[3] |
Q2: My assay results are inconsistent from day to day, even when I use a freshly prepared solution. Could my compound be degrading during the experiment?
A2: Absolutely. Inconsistency is a hallmark of compound instability. The chemical structure of this compound, like many chromanones, is susceptible to degradation under common in vitro assay conditions.[4][5] The primary environmental factors to control are pH, Temperature, and Light. [4]
The Underlying Mechanisms of Degradation:
-
pH-Mediated Hydrolysis: The chromanone scaffold contains an ether linkage. Under strongly acidic or basic conditions, this bond can be susceptible to hydrolysis, leading to ring-opening and inactivation of the compound. Assay media are typically buffered around pH 7.4, but local pH changes or the use of acidic/basic buffers can accelerate degradation.[4]
-
Thermal Degradation: Higher temperatures provide the activation energy needed to overcome reaction barriers, accelerating degradation rates.[4] Incubating compounds for extended periods at 37°C, which is standard for many biological assays, can be a significant source of degradation.
-
Photodegradation: Many aromatic heterocyclic compounds, including chromones, can absorb UV and visible light.[6][7] This absorbed energy can promote electrons to higher energy states, making the molecule more reactive and prone to bond cleavage or reaction with other components in the media.[4][6] Standard laboratory lighting can be sufficient to induce this effect over time.
Solution & Best Practices:
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.[8][9]
-
Handling During Experiments: Prepare working solutions immediately before use. Keep solutions on ice and protected from light as much as possible during experimental setup.
-
Minimize Incubation Time: If possible, design your assay to use the shortest incubation time that still yields a robust signal. For long-term experiments (24-72 hours), compound stability is a critical parameter to validate.
-
Conduct a Stability Study: The most definitive way to address this question is to perform a stability study under your exact assay conditions. See Protocol 2 and the workflow in Figure 1 .
| Factor | Potential Risk | Mitigation Strategy |
| Temperature | Accelerated reaction rates leading to degradation. | Store stock at ≤ -20°C. Keep working solutions on ice. Minimize incubation time at 37°C. |
| Light | Photodegradation via absorption of UV/visible light. | Use amber vials for storage. Work in a dimmed environment or cover plates/tubes with foil. |
| pH | Hydrolysis of ether linkage or other pH-sensitive groups. | Use well-buffered solutions. Confirm media pH is stable throughout the experiment. |
| Oxygen | Oxidation of the molecule, especially if pro-oxidant.[10] | While harder to control, be aware of this possibility. Consider if antioxidants are compatible with your assay. |
Q3: How can I definitively test if this compound is stable in my specific assay medium and conditions?
A3: This is an excellent question and a critical step for validating any assay. You need to perform a targeted stability study. The goal is to incubate the compound under your exact experimental conditions and measure its concentration at different time points. A significant decrease in concentration over time is direct evidence of instability.
The Analytical Approach: The most common and reliable technique for this is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector.[11] HPLC separates the parent compound from any potential degradants, allowing for accurate quantification of the remaining parent compound.[11][12]
See Protocol 2 for a detailed method and Figure 1 for a visual representation of the experimental workflow.
Caption: Workflow for assessing this compound stability.
Q4: If the compound is degrading, what are the likely breakdown products?
A4: While a definitive answer requires structural elucidation of the degradants (e.g., via LC-MS/MS), we can hypothesize likely degradation pathways based on the chemical structure of a chromanone. The primary points of vulnerability are the ether linkage within the heterocyclic ring and the benzylic position adjacent to the carbonyl group.
Potential Degradation Pathways:
-
Hydrolytic Ring Opening: Under aqueous conditions, particularly if the pH deviates from neutral, the ether bond in the chroman ring could be hydrolyzed. This would break open the heterocyclic ring, resulting in a linear phenolic compound that would almost certainly have a different biological activity profile.
-
Oxidation: The molecule could be susceptible to oxidation, especially at the benzylic C-3 position or potentially on the electron-rich aromatic ring. This can be a concern in cell culture media, which can generate reactive oxygen species (ROS). Some chromanone derivatives have even been shown to have pro-oxidant effects, which could imply a degree of redox instability.[10]
Caption: Hypothesized degradation pathways for this compound.
Validated Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration primary stock solution and a working solution with minimal risk of precipitation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Pre-Calculation: Determine the mass of this compound needed to prepare a stock solution of your desired concentration (e.g., 20 mM). (MW = 178.18 g/mol ).
-
Weighing: Carefully weigh the solid compound into a suitable tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the solid.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to ~37°C) can be used if necessary, but avoid overheating.
-
Aliquoting and Storage: Dispense the primary stock solution into small, single-use aliquots in amber or foil-wrapped tubes. Store immediately at -20°C or -80°C.
-
Working Solution Preparation: To prepare a working solution, thaw a single aliquot. Perform serial dilutions in your final assay medium. For example, for a final concentration of 10 µM from a 20 mM stock with a final DMSO concentration of 0.1%, you might first dilute 1:100 in media (to 200 µM) and then 1:20 into the final assay plate. Vortex thoroughly after each dilution.
Protocol 2: A General Protocol for Assessing Compound Stability in Assay Media
Objective: To quantify the stability of this compound over time under specific in vitro assay conditions.
Materials:
-
Prepared working solution of this compound in your exact assay medium (e.g., DMEM + 10% FBS).
-
Incubator set to your assay conditions (e.g., 37°C, 5% CO₂).
-
Microcentrifuge tubes.
-
Quenching solution (e.g., ice-cold Acetonitrile with an internal standard).
-
Access to an HPLC-UV or LC-MS system.
Methodology:
-
Preparation: Prepare a sufficient volume of the final working solution of this compound in your assay medium.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution (e.g., 50 µL) and add it to a tube containing a defined volume of quenching solution (e.g., 150 µL of ice-cold acetonitrile). Vortex and immediately freeze at -80°C. This is your 100% reference sample.
-
Incubation: Place the remaining working solution in the incubator under your precise assay conditions. Ensure it is protected from light if that is part of your standard procedure.
-
Time-Point Sampling: At each desired time point (e.g., 2, 8, 24, 48 hours), remove the solution from the incubator, mix gently, and take another aliquot (50 µL). Immediately quench and freeze it as described in step 2.
-
Sample Analysis: Once all time points are collected, thaw the samples. Centrifuge them at high speed to pellet any precipitated proteins or salts. Transfer the supernatant to HPLC vials.
-
HPLC/LC-MS Analysis: Analyze all samples using a validated chromatographic method that provides good separation of the parent compound peak from other components.
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each time point.
-
Normalize the peak area of each sample to the internal standard, if used.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area_Tx / Peak Area_T0) * 100
-
Plot % Remaining versus time. A compound is generally considered stable if >85-90% remains at the end of the experimental period.
-
References
- 1. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 2. 7-hydroxy-3-(3-hydroxy-4-methoxybenzyl)-5-methoxy-4-chromanone, 107585-73-9 [thegoodscentscompany.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. q1scientific.com [q1scientific.com]
- 7. aminer.org [aminer.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Page loading... [guidechem.com]
- 10. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Minimizing side reactions in the synthesis of 7-Methoxy-4-chromanone analogues
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Synthetic Strategies
The synthesis of the 7-methoxy-4-chromanone core is predominantly achieved through two robust synthetic routes:
-
Claisen Condensation followed by Cyclization: This classic approach involves the condensation of 2'-hydroxy-4'-methoxyacetophenone with an oxalate ester, typically diethyl oxalate, in the presence of a base, followed by an acid-catalyzed intramolecular cyclization.
-
Intramolecular Friedel-Crafts Acylation: This method relies on the cyclization of a 3-(3-methoxyphenoxy)propanoic acid or its corresponding acyl chloride. The reaction is promoted by a Lewis acid or a strong Brønsted acid.
While both methods are effective, they are not without their challenges. The formation of side products can significantly impact yield and purity, necessitating careful optimization and troubleshooting. This guide will address the most common issues encountered in both synthetic pathways.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
I. Issues Related to the Claisen Condensation Route
Question 1: My reaction is producing a low yield of the desired β-dicarbonyl intermediate, and I'm observing a significant amount of a byproduct that I suspect is from the self-condensation of my starting acetophenone. How can I minimize this?
Answer:
This is a classic challenge in mixed Claisen-type condensations. The self-condensation of the enolizable ketone (2'-hydroxy-4'-methoxyacetophenone) competes with the desired reaction with diethyl oxalate.[1] Here’s how you can address this:
-
Understanding the Cause: The enolate of the acetophenone can react with another molecule of the acetophenone instead of the diethyl oxalate.[1] This is a common side reaction in aldol and Claisen-type condensations.[2][3][4][5]
-
Troubleshooting Steps:
-
Control the Stoichiometry: Use a slight excess of diethyl oxalate. Since diethyl oxalate cannot undergo self-condensation due to the absence of α-hydrogens, increasing its concentration will favor the desired reaction pathway.[1][6][7][8]
-
Slow Addition: Add the 2'-hydroxy-4'-methoxyacetophenone solution slowly to the mixture of the base and diethyl oxalate. This maintains a low concentration of the enolizable ketone at any given time, thus minimizing its self-condensation.[1]
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or a bulky base like lithium diisopropylamide (LDA) to pre-form the enolate of the acetophenone before adding it to the diethyl oxalate. This can provide greater control over the reaction. However, for simpler procedures, sodium ethoxide is commonly used. Ensure the ethoxide matches the ester to prevent transesterification.[1]
-
Experimental Protocol: Minimizing Self-Condensation
-
To a stirred suspension of sodium ethoxide in anhydrous ethanol at 0 °C, add diethyl oxalate.
-
Slowly add a solution of 2'-hydroxy-4'-methoxyacetophenone in anhydrous ethanol dropwise over 30-60 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
Question 2: I'm observing the formation of an unexpected byproduct that seems to be the result of a competing aldol condensation. How can I suppress this?
Answer:
While the Claisen condensation is the desired pathway, under certain conditions, a competing aldol condensation can occur, especially if there are trace amounts of water or if the temperature is not adequately controlled.[1][2]
-
Causality: The enolate of the acetophenone can react with the carbonyl group of another acetophenone molecule in an aldol-type addition.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Water can interfere with the base and promote side reactions.
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the initial condensation step. Higher temperatures can favor the aldol condensation.
-
Reaction Time: The Claisen condensation is often driven forward by the irreversible deprotonation of the resulting β-dicarbonyl product. Allowing the reaction to proceed for a sufficient duration can favor the thermodynamically more stable Claisen product over the potentially reversible aldol adduct.[1]
-
II. Issues Related to the Intramolecular Friedel-Crafts Acylation Route
Question 3: My main side product appears to be the demethylated analogue (7-hydroxy-4-chromanone). Why is this happening and how can I prevent it?
Answer:
Demethylation of the methoxy group is a well-documented side reaction in Friedel-Crafts acylations, particularly when using strong Lewis acids like aluminum chloride (AlCl₃).[9][10]
-
Mechanism of Demethylation: The Lewis acid can coordinate to the oxygen atom of the methoxy group, making it a good leaving group. A nucleophile (often the halide from the Lewis acid) can then attack the methyl group, cleaving the ether bond.
-
Preventative Measures:
-
Choice of Lewis Acid: This is the most critical factor. Avoid using an excess of strong Lewis acids like AlCl₃. Consider using milder and alternative Lewis acids that have a lower propensity for causing demethylation.[9]
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid. Stoichiometric amounts are often required because the Lewis acid complexes with the product ketone, but careful optimization can reduce the excess that could promote demethylation.[11]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for efficient cyclization. Higher temperatures will accelerate the demethylation side reaction.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the acidic conditions.
-
Table 1: Alternative Lewis and Brønsted Acids to Mitigate Demethylation
| Catalyst | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; generally milder than AlCl₃.[12][13] | High viscosity can make stirring and workup difficult. Requires high temperatures. |
| Methanesulfonic Acid (MSA) | Easy to handle liquid; comparable in acidity to PPA.[10] | Can also cause charring at high temperatures. |
| Lanthanide Triflates (e.g., Sc(OTf)₃) | Can be used in catalytic amounts and are often water-tolerant.[9] | Can be more expensive than traditional Lewis acids. |
| Zinc Chloride (ZnCl₂) | Milder Lewis acid, less likely to cause demethylation. | May require higher temperatures or longer reaction times. |
| Iron(III) Chloride (FeCl₃) | A common and cost-effective alternative to AlCl₃. | Can still cause some demethylation, but often less than AlCl₃. |
Question 4: The cyclization of my 3-(3-methoxyphenoxy)propanoic acid is sluggish and gives a low yield, even at elevated temperatures. What can I do to improve the reaction efficiency?
Answer:
Low reactivity in intramolecular Friedel-Crafts acylation can be due to several factors, including the nature of the acylating species and the reaction conditions.
-
Improving Reactivity:
-
Activate the Carboxylic Acid: Converting the carboxylic acid to a more reactive acyl chloride is a standard and highly effective strategy. This is achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is much more electrophilic and will cyclize under milder conditions.[10][14][15]
-
Choice of Acid Catalyst: If you are using a Brønsted acid like PPA, ensure it is of good quality and sufficiently concentrated. The viscosity of PPA can be an issue, and adding a co-solvent like xylene can sometimes improve stirring and heat transfer.[12] For some substrates, a stronger acid catalyst might be necessary.
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times and improve yields in Friedel-Crafts acylations.[16]
-
Experimental Workflow: Two-Step Intramolecular Friedel-Crafts Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. ccsenet.org [ccsenet.org]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Analytical Methods for 7-Methoxy-4-chromanone Metabolite Detection
Welcome to the technical support center dedicated to the robust and reliable quantification of 7-Methoxy-4-chromanone and its metabolites. As drug development professionals, you understand that a successful bioanalytical method is the cornerstone of any pharmacokinetic and toxicokinetic study. This guide is structured to address the most common and complex challenges encountered in the laboratory, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to not only troubleshoot existing issues but also to proactively develop more resilient and accurate analytical methods from the ground up.
This resource is designed to be a dynamic troubleshooting partner. We will explore common hurdles in sample preparation, chromatography, and mass spectrometry, providing detailed, step-by-step solutions grounded in established scientific literature and extensive field experience.
Troubleshooting Guide: From Sample to Signal
This section is organized by common experimental problems. Each question addresses a specific issue, explains the likely causes, and provides actionable protocols and expert advice for resolution.
Issue 1: Poor or Noisy Signal & Low Sensitivity
Question: My signal-to-noise ratio for the metabolites is unacceptably low, and I'm struggling to reach the required Lower Limit of Quantitation (LLOQ). What are the primary causes and how can I systematically improve sensitivity?
Answer: Low sensitivity is a frequent challenge, particularly for metabolites, which are often present at much lower concentrations than the parent drug. The issue typically stems from one of three areas: the sample preparation, the chromatographic separation, or the mass spectrometer settings.
Causality & Explanation: The goal is to maximize the ionization of your target analytes while minimizing the introduction of interfering endogenous compounds from the biological matrix (e.g., plasma, urine, tissue homogenate).[1] Inefficient extraction leads to analyte loss, while a "dirty" extract can cause ion suppression, a phenomenon where co-eluting matrix components interfere with the ionization of the analyte in the MS source, thereby reducing its signal.[2][3][4]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate Sample Preparation: The initial sample cleanup is critical. Protein precipitation is fast but often results in significant matrix effects.[5] Consider more rigorous techniques.
-
Action: Perform a comparative extraction experiment using Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protocol: Comparative Extraction Efficiency
-
Spike a pooled blank matrix with a known concentration of this compound and any available metabolite standards.
-
Divide the spiked matrix into three equal sets.
-
Set A (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant.
-
Set B (LLE): Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Adjust pH to ensure analytes are neutral for optimal partitioning. Vortex, centrifuge, and collect the organic layer.[6]
-
Set C (SPE): Use a polymeric reversed-phase SPE cartridge. Condition the cartridge, load the sample, wash away interferences with a weak organic solvent, and elute the analytes with a strong organic solvent.[6]
-
Evaporate the extracts to dryness and reconstitute in mobile phase.
-
Analyze all samples by LC-MS/MS and compare the peak areas. This will reveal which method provides the best recovery for your specific analytes.
-
-
-
Optimize Mass Spectrometry Parameters: Default instrument settings are rarely optimal. Direct infusion of standards is essential for determining the ideal parameters for your specific molecules.
-
Action: Optimize cone voltage/declustering potential and collision energy for the parent drug and each metabolite.
-
Procedure: Using a syringe pump, directly infuse a standard solution (approx. 100 ng/mL) of each analyte into the mass spectrometer.
-
Vary the cone voltage and collision energy systematically to find the values that produce the most stable and abundant precursor and product ions, respectively. These optimized transitions are crucial for a sensitive MRM (Multiple Reaction Monitoring) assay.
-
-
Check Chromatographic Peak Shape: A broad, tailing peak has a lower height and is harder to distinguish from the baseline noise.
-
Action: Ensure your reconstitution solvent is not significantly stronger than your initial mobile phase. A strong solvent can cause the sample to race through the column initially, leading to poor peak shape.
-
Best Practice: If your initial mobile phase is 95% water / 5% acetonitrile, your reconstitution solvent should be similar, or even weaker.[7]
-
Issue 2: Significant Matrix Effects Compromising Accuracy and Precision
Question: My accuracy and precision are poor, especially at the LLOQ. I suspect matrix effects are the culprit. How do I definitively diagnose and then mitigate this issue?
Answer: Matrix effects are one of the most insidious problems in LC-MS bioanalysis, causing unpredictable signal suppression or enhancement that can invalidate results.[1][2] According to regulatory guidance, these effects must be thoroughly evaluated during method validation.[8][9]
Causality & Explanation: Matrix effects occur when co-eluting molecules from the sample matrix (e.g., phospholipids, salts) affect the ionization efficiency of the analyte in the MS source.[3][4] This phenomenon is not always visible on the chromatogram but can lead to erroneous quantification because the effect can vary from sample to sample.[2]
Step-by-Step Diagnostic and Mitigation Strategy:
-
Quantify the Matrix Effect: The gold-standard method is the post-extraction spike analysis.[2]
-
Protocol: Matrix Factor (MF) Assessment
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte spiked in the final mobile phase.
-
Set 2 (Post-Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set 3 (Pre-Spike): Analyte is spiked into the biological matrix before extraction (this is your standard QC sample).
-
-
Analyze all samples and record the peak areas.
-
Calculate Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate Recovery: Recovery % = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100
-
-
-
Mitigation through Chromatography:
-
Action: Adjust your HPLC gradient to better separate your analytes from the regions of ion suppression. Phospholipids, common culprits, typically elute in the mid-to-late part of a standard reversed-phase gradient.
-
Tip: Try a different column chemistry. A phenyl-hexyl or biphenyl phase can offer different selectivity compared to a standard C18 column, potentially resolving your analytes from interfering matrix components.
-
-
Mitigation through Sample Preparation:
-
Action: If you are using protein precipitation, switch to a more effective cleanup method like SPE or LLE, as determined in the previous troubleshooting section.[5] There are also specialized phospholipid removal plates that can be highly effective.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS is the ideal tool to combat matrix effects. Because it is chemically identical to the analyte (differing only in mass), it co-elutes perfectly and experiences the exact same ionization suppression or enhancement. As you are measuring the ratio of the analyte to the IS, the matrix effect is effectively cancelled out, leading to highly accurate and precise data.
-
Workflow for Troubleshooting Matrix Effects
Caption: Decision tree for diagnosing and mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound, and what metabolites should I be looking for?
Based on its structure, this compound is expected to undergo common Phase I and Phase II metabolic reactions.[10]
-
Phase I Metabolism: The primary reaction is likely O-demethylation at the 7-position by Cytochrome P450 (CYP) enzymes, yielding 7-hydroxy-4-chromanone. Other oxidative reactions may also occur.
-
Phase II Metabolism: The newly formed hydroxyl group on 7-hydroxy-4-chromanone is a prime site for conjugation. Expect to see glucuronide and sulfate conjugates, which are formed by UGT and SULT enzymes, respectively, to increase water solubility for excretion.
Proposed Metabolic Pathway
Caption: Predicted metabolic pathway of this compound.
Q2: How should I handle my biological samples to ensure metabolite stability?
Metabolite stability is critical and often overlooked. Phase II conjugates, in particular, can be susceptible to enzymatic degradation by enzymes present in the sample matrix.
-
Blood Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Processing: Process the blood to plasma as quickly as possible (ideally within 30 minutes) by centrifuging at 4°C.[11] This minimizes ongoing enzymatic activity.
-
Storage: Immediately after separation, snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.[12]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade metabolites. Prepare multiple small aliquots from the initial sample.[12]
-
Bench-Top Stability: When preparing samples for analysis, keep them on ice to minimize degradation.
Q3: What are the key parameters I must assess when validating my method according to regulatory standards?
Method validation ensures that your analytical procedure is reliable for its intended purpose.[9] The FDA's "Bioanalytical Method Validation Guidance for Industry" is a key document to follow.[8][9]
| Validation Parameter | Description | Regulatory Expectation (Typical) |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Linearity & Range | The relationship between concentration and instrument response. | A calibration curve with at least 6 non-zero standards. The correlation coefficient (r²) should be >0.99. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Closeness of replicate measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 5; Accuracy and precision within ±20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The influence of matrix components on analyte ionization. | Assessed to ensure it does not compromise accuracy and precision.[2][3] |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 8. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 9. fda.gov [fda.gov]
- 10. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 12. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 7-Methoxy-4-chromanone
In the landscape of drug discovery and development, the unambiguous characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 7-Methoxy-4-chromanone, a heterocyclic ketone, serves as a valuable scaffold in medicinal chemistry. Ensuring the reliability of analytical data for this compound is not merely a procedural formality but a cornerstone of robust scientific research and regulatory compliance. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and critically evaluate the cross-validation of results to establish a self-validating analytical workflow.
The Imperative of Orthogonal Analytical Approaches
Reliance on a single analytical technique, no matter how powerful, can lead to method-specific biases and an incomplete understanding of a compound's purity and stability profile. By employing multiple, uncorrelated analytical methods—a practice known as orthogonal testing—we can gain a higher degree of confidence in the reported results. The convergence of data from diverse analytical platforms provides a more holistic and trustworthy characterization of the analyte. For this compound, we will explore the synergy of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is the quintessential technique for the precise quantification of non-volatile organic compounds like this compound. Its versatility in separation modes and detection methods makes it an indispensable tool in pharmaceutical analysis.
The Rationale Behind a Reversed-Phase HPLC Method
A reversed-phase (RP) HPLC method is the logical first choice for a molecule of intermediate polarity like this compound. The nonpolar stationary phase (typically C18) and a polar mobile phase allow for excellent separation based on hydrophobicity.
Experimental Protocol: HPLC-UV Analysis
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be:
-
0-5 min: 30% B
-
5-20 min: 30-70% B
-
20-25 min: 70% B
-
25-26 min: 70-30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (based on the UV spectrum of the chromanone chromophore)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Dissolve the sample in methanol to a known concentration and filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
While HPLC is ideal for non-volatile compounds, GC-MS offers exceptional sensitivity and structural information for analytes that can be volatilized. For a compound like this compound, which has a moderate boiling point, GC-MS can be a valuable orthogonal technique.
The Necessity of Derivatization
The polarity of the carbonyl group in this compound can lead to poor peak shape and thermal degradation in the GC inlet. To circumvent this, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound using GC-MS following derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Sample Preparation (Derivatization):
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA to the dried residue.
-
Heat the mixture at 70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming its identity and assessing its purity.
The Power of ¹H and ¹³C NMR
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Together, they provide a definitive structural fingerprint.
Experimental Protocol: NMR Spectroscopy
Objective: To confirm the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Acquisition Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1 s
-
-
¹³C NMR:
-
Pulse program: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2 s
-
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~7.8 | d | 1H | Aromatic |
| H-6, H-8 | ~6.8-7.0 | m | 2H | Aromatic |
| H-2 | ~4.5 | t | 2H | -O-CH₂- |
| H-3 | ~2.8 | t | 2H | -CH₂-C=O |
| -OCH₃ | ~3.8 | s | 3H | Methoxy |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-4 | ~191 | C=O |
| C-7 | ~165 | C-OCH₃ |
| C-8a | ~160 | Quaternary Aromatic |
| C-5 | ~128 | Aromatic CH |
| C-4a | ~115 | Quaternary Aromatic |
| C-6 | ~113 | Aromatic CH |
| C-8 | ~101 | Aromatic CH |
| C-2 | ~67 | -O-CH₂- |
| -OCH₃ | ~56 | Methoxy |
| C-3 | ~37 | -CH₂-C=O |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprinting Technique
FTIR spectroscopy is a fast and non-destructive technique that provides information about the functional groups present in a molecule. It serves as an excellent tool for rapid identity confirmation.
Key Vibrational Frequencies
The IR spectrum of this compound will be dominated by characteristic absorptions from the carbonyl group, the aromatic ring, and the ether linkage.
Experimental Protocol: FTIR Spectroscopy
Objective: To obtain a characteristic infrared spectrum of this compound for identity confirmation.
Instrumentation:
-
FTIR spectrometer with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Expected Salient FTIR Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050-3100 | Aromatic C-H stretch |
| ~2850-2950 | Aliphatic C-H stretch |
| ~1680 | C=O stretch (aromatic ketone) |
| ~1600, ~1480 | Aromatic C=C stretch |
| ~1260 | Aryl-O stretch (ether) |
Cross-Validation of Analytical Results: A Synthesis of Orthogonal Data
The true power of this multi-technique approach lies in the cross-validation of the results. This is not simply about obtaining the same quantitative value from different methods but ensuring a consistent and coherent analytical picture.
Quantitative Comparison
The purity value obtained from the HPLC analysis should be in good agreement with the purity determined by GC-MS (after accounting for derivatization). Any significant discrepancies would warrant an investigation into potential non-volatile or thermally labile impurities not detected by GC-MS, or volatile impurities not well-retained by HPLC.
Qualitative Confirmation
The structural information from NMR and FTIR provides the definitive identification of the main component peak in the chromatograms. The fragmentation pattern observed in the GC-MS analysis should be consistent with the structure confirmed by NMR.
Comparative Summary of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Quantification, Purity | High precision and accuracy, robust, versatile | Requires chromophore for UV detection, may not resolve all impurities |
| GC-MS | Identification, Impurity Profiling | High sensitivity, provides structural information | Requires volatile/thermally stable compounds (or derivatization), potential for thermal degradation |
| NMR | Structural Elucidation | Definitive structural information, quantitative with internal standards | Lower sensitivity, requires higher sample amounts, more complex data interpretation |
| FTIR | Identity Confirmation | Fast, non-destructive, excellent for functional group identification | Limited quantitative ability, not suitable for complex mixtures |
Conclusion: A Self-Validating System for Analytical Confidence
By strategically employing and cross-validating the results from HPLC, GC-MS, NMR, and FTIR, we establish a self-validating analytical system for this compound. This orthogonal approach provides a high degree of confidence in the identity, purity, and concentration of the analyte. The convergence of data from these diverse techniques mitigates the risk of method-specific errors and provides a robust analytical package suitable for regulatory submissions and confident scientific decision-making. As senior application scientists, it is our responsibility to not just generate data, but to build a compelling and scientifically sound narrative that substantiates the quality of the materials we work with.
A Technical Guide to the Structure-Activity Relationships of 7-Methoxy-4-Chromanone Derivatives
Introduction: The 7-Methoxy-4-Chromanone Scaffold - A Privileged Structure in Drug Discovery
The this compound core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities. Its structural rigidity, combined with the electronic properties imparted by the methoxy group at the 7-position, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon experimental data from multiple studies to elucidate the impact of structural modifications on their biological performance. We will delve into their antimicrobial, anticancer, and anti-inflammatory potential, offering insights for researchers, scientists, and drug development professionals.
I. Antimicrobial Activity: Targeting Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Derivatives of the this compound scaffold have shown promise in this area.
Key SAR Insights:
A crucial aspect of the antimicrobial activity of chroman-4-one derivatives lies in the nature of the substituent at the 7-position. While the 7-methoxy group is a common feature in many bioactive natural products, further modifications at this position can significantly impact efficacy. One study found that the addition of alkyl or aryl carbon chains to the hydroxyl group at position 7 of the chromanone ring leads to a reduction in antimicrobial activity[1]. This suggests that a free hydroxyl or a methoxy group at this position is favorable for maintaining or enhancing antimicrobial effects.
Furthermore, in the related homoisoflavonoid series, which features a benzylidene substituent at the 3-position of the chroman-4-one core, the substitution pattern on the B-ring is a key determinant of activity. The presence of methoxy substituents at the meta position of the B-ring was found to enhance bioactivity[1].
Comparative Data on Antimicrobial Activity:
| Compound/Derivative | Modification | Organism(s) | MIC (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Parent Scaffold | Candida species | Potent | [1] |
| 7-O-alkylated derivatives | Alkyl chains at 7-OH | Various | Reduced activity | [1] |
| Homoisoflavonoid (15) | Unsubstituted 3-benzylidene | Various | - | [1] |
| Homoisoflavonoid (22) | 3-methoxybenzylidene | Various | 256-512 | [1] |
This table is a synthesis of findings and direct MIC values for a series of this compound derivatives were not available in a single comparative study.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: General workflow for synthesizing this compound derivatives.
II. Anticancer Activity: A Multi-pronged Attack on Cancer Cells
The this compound scaffold has been explored for its potential in developing novel anticancer agents. The cytotoxic effects of these derivatives are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.
Key SAR Insights:
The anticancer activity of chromanone derivatives is highly dependent on the substitution pattern on the chromanone ring system. For instance, in a series of polymethoxy aurones, which share structural similarities with substituted chromanones, the introduction of halogen atoms on the B-ring was found to enhance anti-prostate cancer activity[2]. A synergistic effect was observed when both hydroxyl and halogen groups were present[2].
In another study on flavanone/chromanone derivatives, structural modifications, including the introduction of methoxy groups, were shown to enhance the pro-oxidant properties of the compounds, which is a potential mechanism for their anticancer effects[3].
A series of novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties demonstrated that these modifications significantly enhanced cytotoxic potential compared to the parent compound[4]. The derivative 4d , with a 4-chlorophenyl substituted triazole, exhibited the best activity against AGS cells with an IC50 of 2.63 µM[4]. This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis[4].
Comparative Data on Anticancer Activity:
| Compound/Derivative | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Polymethoxy aurone 1a | DU145 | >50 | Hydroxyl on B-ring | [2] |
| Polymethoxy aurone 1b | DU145 | <50 | Hydroxyl and halogen on B-ring | [2] |
| Polymethoxy aurone 1c | DU145 | <50 | Hydroxyl and halogen on B-ring | [2] |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (4d) | AGS | 2.63 | 7-O-linked chlorophenyl triazole | [4] |
This table presents data from related structures to infer potential SAR for this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 24-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anticancer evaluation of polymethoxy aurones as potential cell cycle inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Methoxy-4-chromanone for Medicinal Chemistry Applications
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 4-Chromanone Core
The 4-chromanone scaffold is a privileged heterocyclic framework, forming the structural basis of a multitude of natural products and synthetic compounds with significant therapeutic potential.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, making them crucial building blocks in medicinal chemistry and drug discovery programs.[1][2][3] Specifically, 7-Methoxy-4-chromanone serves as a key intermediate in the synthesis of more complex molecules, including those with potential antioxidant and neuroprotective properties.
The efficiency, scalability, and environmental impact of the synthetic route chosen to produce this key intermediate can significantly influence the overall productivity of a research and development program. This guide provides an in-depth, comparative analysis of two primary methods for the synthesis of this compound: the classical Polyphosphoric Acid (PPA) catalyzed intramolecular Friedel-Crafts cyclization and a modern, microwave-assisted approach. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a head-to-head comparison of their performance metrics to empower researchers to make informed decisions based on their specific laboratory and project needs.
Method 1: Classical Intramolecular Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
The intramolecular Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming cyclic ketones.[4][5] In this method, 3-(3-methoxyphenoxy)propanoic acid is cyclized under strong acid catalysis and heat. Polyphosphoric acid (PPA) is the most commonly employed reagent for this transformation, acting as both the acidic catalyst and a dehydrating agent.
Principle and Rationale:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is first activated by PPA, forming a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring (activated by the methoxy group) at the ortho position to the ether linkage, leading to the formation of the six-membered heterocyclic ring of the chromanone. The high temperature is necessary to overcome the activation energy for both the formation of the acylium ion and the subsequent cyclization. PPA's viscous nature also serves as a high-boiling solvent for the reaction.
Detailed Experimental Protocol:
-
Step 1: Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(3-methoxyphenoxy)propanoic acid (1.0 eq).
-
Step 2: Reaction Initiation: To the starting material, add Polyphosphoric Acid (approx. 10-15 times the weight of the starting acid).
-
Step 3: Thermal Cyclization: Heat the viscous mixture to 90-100°C using an oil bath and stir vigorously for 45-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Quenching and Extraction: After completion, cool the reaction mixture slightly and pour it carefully onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Step 5: Isolation and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Step 6: Final Product: Concentrate the organic phase under reduced pressure. The resulting crude solid is then purified by recrystallization (e.g., from ethanol) to yield pure this compound.
Expected Results & Characterization:
-
Yield: Typically ranges from 75-85%.
-
Purity: High purity (>98%) can be achieved after recrystallization.
-
¹H NMR (CDCl₃, 500 MHz): δ 7.75 (d, J = 8.8 Hz, 1H, H-5), 6.55 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.40 (d, J = 2.4 Hz, 1H, H-8), 4.55 (t, J = 6.5 Hz, 2H, H-2), 3.85 (s, 3H, -OCH₃), 2.80 (t, J = 6.5 Hz, 2H, H-3).
-
¹³C NMR (CDCl₃, 125 MHz): δ 191.5 (C=O), 166.5 (C-7), 164.0 (C-8a), 129.0 (C-5), 115.0 (C-4a), 110.5 (C-6), 101.0 (C-8), 67.5 (C-2), 55.8 (-OCH₃), 38.0 (C-3).
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products.[6][7] For the synthesis of chromanones, microwave irradiation can significantly reduce the reaction time compared to conventional heating.[7][8]
Principle and Rationale:
This method also relies on an intramolecular cyclization but utilizes microwave energy for rapid and efficient heating. The reaction can be performed using a strong acid catalyst absorbed onto a solid support (e.g., PTSA on silica) or with a dehydrating agent like Eaton's reagent (P₂O₅ in methanesulfonic acid) under solvent-free or minimal solvent conditions. Microwave radiation couples directly with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure (in a sealed vessel), which dramatically accelerates the rate of the cyclization reaction. This often minimizes the formation of side products that can occur with prolonged heating in the PPA method.
Detailed Experimental Protocol:
-
Step 1: Reagent Preparation: In a 10 mL microwave process vial, mix 3-(3-methoxyphenoxy)propanoic acid (1.0 eq) with a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq). For a solvent-free approach, ensure the reagents are thoroughly mixed.
-
Step 2: Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 150-170°C for 10-20 minutes. Maintain a constant temperature through power modulation.
-
Step 3: Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.
-
Step 4: Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Expected Results & Characterization:
-
Yield: Can be optimized to reach >90%.
-
Purity: High purity (>99%) is readily achievable after chromatography.
-
Characterization: Spectroscopic data (NMR, IR, MS) will be identical to the product obtained via the classical PPA method.
Head-to-Head Comparison: PPA vs. Microwave
To provide a clear, objective comparison, the key performance metrics for each method are summarized below.
| Metric | Method 1: PPA Cyclization | Method 2: Microwave-Assisted (MAOS) | Analysis |
| Overall Yield | 75-85% | >90% | MAOS typically offers a higher yield due to reduced side product formation. |
| Reaction Time | 45-60 minutes (heating) + workup | 10-20 minutes (irradiation) + workup | MAOS provides a significant reduction in reaction time, increasing throughput. |
| Energy Efficiency | Low (prolonged heating of large thermal mass) | High (direct, efficient heating of reagents) | Microwave synthesis is generally considered a "greener" technology due to its energy efficiency. |
| Scalability | Well-established for large-scale synthesis. | Batch microwave reactors allow for moderate scale-up; continuous flow reactors are available for larger scales. | The PPA method is traditionally easier to scale up in standard laboratory glassware. |
| Reagent/Waste | Requires large excess of viscous PPA, leading to a difficult workup and significant acidic waste. | Uses only a catalytic amount of acid, simplifying the workup and reducing waste. | The MAOS approach is more environmentally benign ("greener") with a higher atom economy. |
| Purification | Recrystallization is often sufficient. | Flash column chromatography is typically required. | While MAOS is cleaner, chromatography can be more time and solvent-intensive than recrystallization for purification. |
| Safety | Handling and quenching large amounts of hot, corrosive PPA poses a significant hazard. | Requires specialized microwave equipment and handling of superheated, pressurized vials. | Both methods have safety considerations, but the hazards associated with PPA are often more pronounced. |
Diagrams and Visualizations
General Synthetic Workflow
The following diagram illustrates the general experimental steps common to both synthetic approaches, from starting materials to the final, purified product.
Caption: General experimental workflow for the synthesis of this compound.
Method Selection Guide
This diagram provides a decision-making framework for selecting the most appropriate synthetic method based on common laboratory priorities.
Caption: Decision guide for selecting a synthetic method based on project priorities.
Conclusion and Recommendations
Both the classical PPA-catalyzed cyclization and the modern microwave-assisted synthesis are effective methods for preparing this compound.
-
The classical PPA method remains a robust and scalable option, particularly for laboratories not equipped with a dedicated microwave reactor or for large-scale production where its protocols are well-established. Its primary drawbacks are the harsh reaction conditions, the large volume of hazardous waste generated, and the laborious workup.
-
The microwave-assisted method offers significant advantages in terms of reaction speed, yield, and environmental impact.[6] It is an ideal choice for rapid lead optimization, library synthesis, and small-to-medium scale production in a modern drug discovery setting. The main considerations are the initial investment in microwave equipment and the need to develop specific protocols for scaling up.
For researchers in drug development, where time and efficiency are paramount, the microwave-assisted synthesis is the superior choice for routine production of this compound . Its speed, high yield, and cleaner profile facilitate a more rapid discovery and development cycle. The PPA method, while still valuable, is best reserved for situations where scale is the primary concern and modern equipment is unavailable.
References
- 1. Current developments in the synthesis of 4-chromanone-derived compounds. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. Microwave-assisted synthesis of d... preview & related info | Mendeley [mendeley.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 7-Methoxy-4-chromanone: A Comparative Guide to Assessing Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 7-Methoxy-4-chromanone, a promising heterocyclic compound from the chromanone family. While direct in vivo studies on this specific molecule are emerging, the well-documented therapeutic activities of structurally related chromanone derivatives provide a strong impetus for its evaluation. This document outlines a strategic approach for researchers, scientists, and drug development professionals to objectively assess its therapeutic efficacy against established alternatives, supported by detailed experimental methodologies and a robust understanding of the underlying scientific principles.
The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][2][3] this compound, as a member of this class, is hypothesized to share these therapeutic potentials. This guide will focus on validating its anti-inflammatory and neuroprotective capabilities, areas where chromanone derivatives have shown significant promise.
Part 1: Preclinical Rationale and Comparative Landscape
Before embarking on extensive in vivo studies, a thorough understanding of the compound's potential mechanism of action and its position relative to current therapies is crucial.
Hypothesized Mechanism of Action: An Anti-Inflammatory and Neuroprotective Agent
Based on studies of analogous compounds, this compound is predicted to exert its effects through the modulation of key signaling pathways involved in inflammation and neuronal survival.
-
Anti-Inflammatory Action: Many chromanone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.[2][3] For instance, certain derivatives have been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][4][5] The NF-κB signaling cascade is a cornerstone of the inflammatory response, making it a critical target for novel anti-inflammatory drugs.
-
Neuroprotective Effects: The neuroprotective potential of chromanones is often linked to their antioxidant properties and their ability to modulate signaling pathways implicated in neurodegeneration.[6][7] Some derivatives have demonstrated the ability to protect neuronal cells from excitotoxicity and oxidative stress, which are key pathological features of neurodegenerative diseases like Alzheimer's.[7]
Diagram: Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of anti-inflammatory action.
Comparative Landscape: Positioning Against Current Therapies
To establish the therapeutic potential of this compound, its efficacy must be benchmarked against existing treatments.
| Therapeutic Area | Standard of Care (Examples) | Potential Advantages of this compound |
| Inflammation | NSAIDs (e.g., Ibuprofen, Celecoxib), Corticosteroids (e.g., Dexamethasone) | Potentially improved side-effect profile (e.g., reduced gastrointestinal toxicity compared to NSAIDs), novel mechanism of action. |
| Neuroprotection | Memantine, Donepezil (for Alzheimer's) | Potential for dual antioxidant and anti-inflammatory action, neuroprotective effects beyond symptomatic treatment.[7] |
Part 2: In Vivo Validation Protocols
The following section details robust, step-by-step protocols for the in vivo validation of this compound's anti-inflammatory and neuroprotective effects.
A. Anti-Inflammatory Efficacy Assessment
1. Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for evaluating acute inflammation.
-
Objective: To assess the acute anti-inflammatory activity of this compound.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Methodology:
-
Acclimatize animals for at least one week.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Positive control (e.g., Indomethacin, 10 mg/kg).
-
This compound (at least three graded doses, e.g., 10, 30, 100 mg/kg).
-
-
Administer the test compounds orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammation and allows for the analysis of pro-inflammatory markers.
-
Objective: To evaluate the effect of this compound on systemic inflammation and pro-inflammatory cytokine production.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Acclimatize and group animals as described above.
-
Administer the test compounds (p.o. or i.p.).
-
After 1 hour, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
After a set time (e.g., 4 or 24 hours), collect blood samples via cardiac puncture for serum analysis.
-
Euthanize animals and collect tissues (e.g., liver, lung) for further analysis.
-
-
Data Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.
-
Perform Western blot or qPCR analysis on tissue homogenates to assess the expression of iNOS and COX-2.
-
Diagram: Workflow for In Vivo Anti-Inflammatory Validation
References
- 1. books.rsc.org [books.rsc.org]
- 2. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the spectral data of 7-Methoxy-4-chromanone and its precursors
A Comparative Spectroscopic Guide to 7-Methoxy-4-chromanone and Its Precursors
In the landscape of synthetic organic chemistry and drug development, the structural elucidation of newly synthesized compounds is a critical step that validates reaction pathways and ensures the purity of the final product. Spectroscopic analysis is the cornerstone of this process, providing a molecular fingerprint that is unique to each compound.[1][2] This guide offers an in-depth comparative analysis of the spectral data of this compound, a significant heterocyclic scaffold in medicinal chemistry, and its common precursors, m-methoxyphenol and acrylic acid. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will trace the structural evolution from simple precursors to the final bicyclic product.
The synthesis of this compound from m-methoxyphenol and acrylic acid is a classic example of constructing complexity from readily available starting materials. The reaction typically proceeds through a Michael addition followed by an intramolecular cyclization (a tandem oxa-Michael/Michael addition), or via a Pechmann-type condensation, depending on the specific reagents and conditions employed.[3][4][5][6][7][8] Understanding the spectral signatures of the starting materials is paramount to interpreting the data of the final product and confirming a successful transformation.
Experimental Protocols
Synthesis of this compound:
A common synthetic route involves the reaction of m-methoxyphenol with acrylic acid in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, which facilitates both the initial Michael addition and the subsequent intramolecular Friedel-Crafts acylation to form the chromanone ring.
Step-by-Step Protocol:
-
To a stirred solution of m-methoxyphenol (1 equivalent) in a suitable solvent (e.g., toluene), add polyphosphoric acid (PPA) (10 equivalents by weight).
-
Heat the mixture to 80-90 °C to ensure homogenization.
-
Slowly add acrylic acid (1.2 equivalents) to the reaction mixture.
-
Continue stirring at 90-100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a saturated sodium bicarbonate solution until neutral.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Comparative Spectral Analysis
The transformation of the precursors into this compound is accompanied by distinct changes in their respective spectra. A side-by-side comparison allows for a clear understanding of the structural changes that have occurred.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2][9][10]
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| m-Methoxyphenol | ~3.75 (s, 3H, -OCH3), ~5.6-6.5 (m, 4H, Ar-H), ~7.1 (t, 1H, Ar-H)[11] | ~55.0 (-OCH3), ~102-108 (Ar-CH), ~130 (Ar-CH), ~157 (Ar-C-OH), ~160 (Ar-C-OCH3) |
| Acrylic Acid | ~5.8-6.5 (m, 3H, vinyl-H), ~12.0 (br s, 1H, -COOH)[12][13] | ~128 (CH2=), ~131 (=CH-), ~171 (-COOH) |
| This compound | ~2.8 (t, 2H, -CH2-), ~3.8 (s, 3H, -OCH3), ~4.5 (t, 2H, -O-CH2-), ~6.4-6.6 (m, 2H, Ar-H), ~7.7 (d, 1H, Ar-H) | ~37 (-CH2-), ~55.7 (-OCH3), ~67 (-O-CH2-), ~101 (Ar-CH), ~108 (Ar-CH), ~115 (Ar-C), ~128 (Ar-CH), ~163 (Ar-C-O), ~166 (Ar-C-O), ~191 (C=O) |
Interpretation:
-
Disappearance of Precursor Signals: The characteristic vinyl proton signals of acrylic acid (~5.8-6.5 ppm) and the broad carboxylic acid proton (~12.0 ppm) are absent in the 1H NMR spectrum of this compound.[12][13] Similarly, the distinct aromatic splitting pattern of m-methoxyphenol is replaced by a new set of aromatic signals corresponding to the trisubstituted benzene ring of the chromanone.[11]
-
Appearance of Product Signals: The formation of the chromanone ring is confirmed by the appearance of two new aliphatic triplets around 2.8 ppm and 4.5 ppm, corresponding to the two methylene groups (-CH2C=O and -O-CH2-), respectively.
-
13C NMR: The most downfield signal in the 13C NMR spectrum of this compound at ~191 ppm is indicative of the ketone carbonyl carbon, a key feature absent in the precursors. The appearance of two new aliphatic carbon signals (~37 and ~67 ppm) further supports the formation of the heterocyclic ring.
2. Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[9][10]
| Compound | Key IR Absorptions (cm-1) |
| m-Methoxyphenol | ~3300 (broad, O-H stretch), ~3000-3100 (aromatic C-H stretch), ~1600, 1450 (C=C stretch), ~1250, 1050 (C-O stretch) |
| Acrylic Acid | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1630 (C=C stretch)[14][15] |
| This compound | ~3000-3100 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1680 (conjugated C=O stretch), ~1610, 1470 (C=C stretch), ~1260, 1030 (C-O stretch)[16][17] |
Interpretation:
-
Disappearance of -OH Bands: The broad -OH stretching bands of both m-methoxyphenol and acrylic acid are absent in the IR spectrum of the final product.[14][15]
-
Shift in Carbonyl Frequency: The carbonyl (C=O) stretch of acrylic acid at ~1700 cm-1 is replaced by a new carbonyl absorption at a lower frequency (~1680 cm-1) in this compound.[14][15] This shift is due to the conjugation of the ketone with the aromatic ring.
-
Appearance of Aliphatic C-H Stretches: The presence of the newly formed methylene groups is confirmed by the appearance of aliphatic C-H stretching vibrations between 2850 and 2950 cm-1.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[2][10]
| Compound | Molecular Ion (M+) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| m-Methoxyphenol | 124[18] | 109 ([M-CH3]+), 95, 81 |
| Acrylic Acid | 72 | 55, 45 ([COOH]+), 27 |
| This compound | 178 | 150 ([M-CO]+), 135, 107 |
Interpretation:
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak at m/z = 178, which corresponds to its molecular weight and is the sum of the molecular weights of the reactants minus the mass of a water molecule, confirming the condensation reaction.
-
Fragmentation Pattern: The fragmentation pattern of this compound is distinct from its precursors. A characteristic fragmentation is the loss of a carbon monoxide (CO) molecule (28 Da) to give a fragment at m/z 150. This is a common fragmentation pathway for chromanones.
Visualizing the Transformation
To better illustrate the synthetic process and the relationship between the compounds, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Key spectral changes during the synthesis.
Conclusion
The synthesis of this compound from m-methoxyphenol and acrylic acid provides an excellent case study for the application of spectroscopic methods in monitoring chemical reactions and characterizing products. The distinct changes observed in the NMR, IR, and MS spectra from the precursors to the final product offer unambiguous evidence of the successful formation of the chromanone scaffold. This comparative analysis underscores the power of a multi-technique spectroscopic approach in synthetic chemistry, providing researchers and drug development professionals with the confidence and data necessary to proceed with their work.
References
- 1. fiveable.me [fiveable.me]
- 2. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 3. Synthesis of novel functional polycyclic chromones through Michael addition and double cyclizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
- 10. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 11. 3-Methoxyphenol(150-19-6) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. spectrabase.com [spectrabase.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Selectivity of 7-Methoxy-4-chromanone for Specific Biological Targets: A Comparative Guide
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides an in-depth analysis of the selectivity profile of 7-Methoxy-4-chromanone, a synthetic derivative belonging to the chromanone class of compounds. Chromanones are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The focus of this guide is to present a methodological framework for assessing the selectivity of this compound and to compare its hypothetical performance against other potential inhibitors.
The following sections will delve into the experimental design for robust selectivity profiling, present and interpret a plausible, hypothetical dataset for this compound and two comparator compounds, and provide detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement rigorous selectivity assessment in their own discovery programs.
The Imperative of Selectivity in Drug Development
The therapeutic efficacy of a drug is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing engagement with other proteins and reducing the likelihood of adverse effects.[4] Conversely, promiscuous compounds that interact with multiple targets can lead to unforeseen toxicities or a complex pharmacological profile that is difficult to optimize.[5][6] Therefore, early and comprehensive assessment of a compound's selectivity is a critical step in de-risking a drug discovery program and increasing the probability of clinical success.
Hypothetical Target Profile of this compound
Given the diverse biological activities reported for chromanone derivatives, we hypothesize that this compound is a potent inhibitor of Sirtuin 2 (SIRT2) , a member of the sirtuin family of NAD+-dependent deacetylases.[1] SIRT2 has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. To evaluate its selectivity, we will assess its activity against a panel of other sirtuins, representative kinases, and a G-protein coupled receptor (GPCR).
For the purpose of this guide, we will compare this compound to two hypothetical comparator compounds:
-
Comparator A: A structurally related chromanone derivative with potentially broader activity.
-
Comparator B: A non-chromanone SIRT2 inhibitor with a different chemical scaffold.
Comparative Selectivity Profile
The following table summarizes the hypothetical inhibitory activity (IC50 values in µM) of this compound and the two comparator compounds against a panel of selected biological targets. A lower IC50 value indicates higher potency.
| Target Class | Target | This compound (IC50 µM) | Comparator A (IC50 µM) | Comparator B (IC50 µM) |
| Primary Target (Sirtuin) | SIRT2 | 0.05 | 0.12 | 0.08 |
| Off-Target (Sirtuin) | SIRT1 | 2.5 | 0.8 | 5.0 |
| SIRT3 | > 10 | 1.5 | > 10 | |
| Off-Target (Kinase) | CDK2/cyclin A | 8.0 | 2.2 | 15.0 |
| GSK3β | > 10 | 5.6 | > 20 | |
| ROCK1 | 12.5 | 3.1 | 18.0 | |
| Off-Target (GPCR) | A2a Receptor | > 20 | 8.5 | > 20 |
Interpretation of the Data:
Based on this hypothetical data, this compound demonstrates high potency and selectivity for SIRT2. It exhibits a 50-fold selectivity over the closely related SIRT1 and shows minimal activity against the other tested off-targets.
-
Comparator A is also a potent SIRT2 inhibitor but displays a less desirable selectivity profile, with significant activity against SIRT1, SIRT3, and several kinases. This broader activity could lead to a more complex pharmacological profile and a higher risk of off-target effects.
-
Comparator B , while also a potent and selective SIRT2 inhibitor, has a slightly lower potency than this compound.
This comparative analysis positions this compound as a promising lead candidate for further development due to its superior selectivity.
Experimental Methodologies for Selectivity Profiling
A comprehensive assessment of selectivity requires a multi-pronged approach, utilizing both biochemical and cell-based assays.
Kinome Profiling
Experimental Workflow: KinomeScan™ (DiscoverX)
A widely used platform for kinome profiling is the KINOMEscan™ competition binding assay.[8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Safety Operating Guide
Mastering Safety: A Guide to Personal Protective Equipment for Handling 7-Methoxy-4-chromanone
An Essential Framework for Researchers in Drug Development
In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental activities. Among these, 7-Methoxy-4-chromanone, a compound belonging to the chromanone class, holds significant interest in medicinal chemistry and natural product synthesis due to the influence of its methoxy group on reactivity and biological activity.[1] As with any active pharmaceutical ingredient or intermediate, a profound understanding and rigorous application of safety protocols are not merely procedural formalities but the bedrock of a secure and productive research environment.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling of this compound, with a core focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Hazard Profile of this compound
Before delving into protective measures, it is crucial to understand the hazard profile of this compound. According to available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] These classifications necessitate a comprehensive PPE strategy to mitigate risks of exposure through all potential routes: dermal contact, ocular contact, inhalation, and ingestion.
Core Principles of Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It is dictated by a thorough risk assessment of the specific procedures being undertaken. For this compound, which is typically a solid, the potential for dust generation during weighing and transfer operations is a primary concern.
A Multi-Faceted Approach to Protection
A robust PPE plan for handling this compound integrates multiple layers of protection, addressing each potential route of exposure. The following table summarizes the essential PPE and the rationale for its use.
| Protection Type | Recommended PPE | Rationale and Key Considerations |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[3][4] | Protects against accidental splashes of solutions and airborne dust particles.[3] A face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] | Prevents direct skin contact, a primary route of exposure leading to irritation.[7] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of immediately if contaminated.[8] |
| Body Protection | A standard laboratory coat or a chemical-resistant apron.[5][9] | Protects personal clothing and underlying skin from contamination by dust or splashes.[4] For tasks with a higher risk of significant splashes, a chemical-resistant apron provides an additional barrier.[9] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 particulate respirator).[6][10] | Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles, which can cause respiratory irritation.[3][6] |
| Foot Protection | Closed-toe shoes.[4][8] | A fundamental laboratory safety requirement to protect feet from spills and falling objects.[4] |
Procedural Guidance: A Step-by-Step Operational Plan
Adherence to a systematic workflow is paramount to ensuring safety. The following procedural steps provide a clear guide for handling this compound from preparation to disposal.
Preparation and Engineering Controls
-
Designated Work Area: Conduct all manipulations of this compound within a well-ventilated laboratory, preferably inside a certified chemical fume hood, especially when handling the solid form to control dust.[3][7]
-
Assemble Materials: Before beginning work, ensure all necessary equipment, such as spatulas, weighing paper, and solvent dispensers, are clean and readily accessible within the work area to minimize unnecessary movement.[3]
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are unobstructed and in close proximity to the workstation.[10] Ensure that a spill kit appropriate for solid chemical spills is available.
Donning Personal Protective Equipment (PPE)
The correct sequence for putting on PPE is crucial to avoid contamination.
Handling Procedures
-
Weighing and Aliquoting: When weighing the solid compound, perform the task within a chemical fume hood or a ventilated balance enclosure to effectively contain any dust generated.[4] Use appropriate tools to minimize the creation of airborne particles.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly and carefully to prevent splashing.[4] If using a volatile solvent, ensure this is done within the fume hood to manage vapor inhalation risks.
-
Post-Handling Decontamination: Upon completion of the work, decontaminate the work surface by wiping it down with an appropriate solvent.[5] Dispose of contaminated wipes as chemical waste.
Doffing Personal Protective Equipment (PPE)
The removal of PPE must be done in a specific order to prevent cross-contamination.
Disposal Plan: A Critical Final Step
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Unused Compound: Dispose of any unused this compound as chemical waste in accordance with local, state, and federal regulations.[3] It should never be disposed of down the drain.
-
Contaminated Materials: All consumables that have come into contact with the compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[6]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[3]
Conclusion: Fostering a Culture of Safety
The responsible handling of chemical compounds like this compound is a testament to a laboratory's commitment to safety and scientific integrity. By understanding the inherent hazards and diligently applying the procedural and PPE guidelines outlined in this document, researchers can confidently and safely advance their work in the vital field of drug development. This proactive approach to safety not only protects the individual but also fosters a robust culture of safety that is the hallmark of a world-class research institution.
References
- 1. CAS 42327-52-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 42327-52-6 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
